BPR1J-340
Descripción
Propiedades
Fórmula molecular |
C29H34N8O3 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H34N8O3/c1-3-24-16-27(35-40-24)32-29(39)30-18-20-4-8-22(9-5-20)25-17-26(34-33-25)31-28(38)23-10-6-21(7-11-23)19-37-14-12-36(2)13-15-37/h4-11,16-17H,3,12-15,18-19H2,1-2H3,(H2,30,32,35,39)(H2,31,33,34,38) |
Clave InChI |
VHFDRDHFZFLAAT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BPR1J340; BPR1J 340; BPR1J-340. |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of BPR1J-340 in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-340, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, in acute myeloid leukemia (AML) cells. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.
Executive Summary
This compound is a novel small molecule inhibitor that demonstrates significant anti-leukemic activity, particularly in AML cells harboring activating mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD). The primary mechanism of action of this compound involves the direct inhibition of FLT3 kinase activity. This targeted inhibition disrupts downstream pro-survival and proliferative signaling pathways, most notably the STAT5 pathway, ultimately leading to the induction of apoptosis in FLT3-ITD positive AML cells. Furthermore, this compound exhibits synergistic anti-tumor effects when used in combination with other therapeutic agents, such as the histone deacetylase (HDAC) inhibitor vorinostat.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in AML cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (FLT3) | - | ~25 nM | [1] |
| Cellular Proliferation GC50 | MOLM-13 (FLT3-ITD+) | 5 nM | [1] |
| MV4;11 (FLT3-ITD+) | 5 nM | [1] | |
| FLT3-ITD Phosphorylation IC50 | MV4;11 | ~10 nM | [1] |
| STAT5 Phosphorylation IC50 | MV4;11 | ~1 nM | [1] |
Table 2: Synergistic Apoptosis with Vorinostat (SAHA)
| Cell Line | Treatment | Increase in Apoptotic Cells (vs. This compound alone) | Reference |
| MOLM-13 | This compound + 300 nM SAHA (48h) | 20% | [1] |
| MV4;11 | This compound + 300 nM SAHA (48h) | 12% | [1] |
Core Mechanism of Action
Inhibition of FLT3 and Downstream Signaling
This compound acts as a potent inhibitor of the FLT3 receptor tyrosine kinase. In a significant subset of AML patients, activating mutations in FLT3, particularly FLT3-ITD, lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival. This compound effectively suppresses the autophosphorylation of both wild-type and mutated FLT3.[1]
The primary downstream effector of FLT3 signaling in AML is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutive FLT3 activation leads to persistent phosphorylation and activation of STAT5, which in turn promotes the transcription of genes involved in cell survival and proliferation. This compound treatment leads to a dose-dependent inhibition of STAT5 phosphorylation in FLT3-ITD+ AML cells.[1]
Induction of Apoptosis
By inhibiting the FLT3-STAT5 signaling axis, this compound effectively triggers apoptosis in FLT3-ITD+ AML cells.[1] This is evidenced by the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of programmed cell death.[1]
Synergistic Activity with Vorinostat
The combination of this compound with the HDAC inhibitor vorinostat (SAHA) results in a synergistic induction of apoptosis in FLT3-ITD+ AML cells.[1] This enhanced effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1] This suggests that concurrent inhibition of FLT3 and histone deacetylases can be a promising therapeutic strategy for AML.
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: MOLM-13 and MV4;11 (human AML cell lines with FLT3-ITD mutation).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
-
Method: MTS or similar colorimetric assay.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 104 cells/well.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GC50).
-
Western Blot Analysis
-
Purpose: To assess the phosphorylation status of FLT3 and STAT5, and the cleavage of caspase-3 and PARP.
-
Procedure:
-
Treat AML cells with this compound at the indicated concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, cleaved caspase-3, caspase-3, cleaved PARP, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound is a highly potent and selective FLT3 inhibitor that effectively targets the oncogenic signaling driven by FLT3-ITD mutations in AML cells. Its mechanism of action is centered on the inhibition of the FLT3-STAT5 pathway, which leads to the induction of apoptosis. The synergistic pro-apoptotic effect observed with the HDAC inhibitor vorinostat highlights a promising combination therapy strategy. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a targeted therapeutic for AML.
References
BPR1J-340: A Technical Guide to its FLT3 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the selectivity profile of BPR1J-340, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information presented herein is intended to support research and development efforts in the field of oncology, particularly for acute myeloid leukemia (AML), where FLT3 mutations are prevalent.
Core Selectivity Profile of this compound
This compound has been identified as a highly selective kinase inhibitor. In a screening against 59 oncogenic kinases, most were not significantly inhibited by this compound at a concentration of 100 nM.[1] The compound demonstrates potent, low nanomolar inhibition of wild-type FLT3 and the D835Y mutant.[1] Notably, this compound also shows significant activity against other kinases involved in angiogenesis and tumor progression.[1]
Table 1: Quantitative Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Target Kinase | IC50 (nM) |
| FLT3 (Wild-Type) | 29 ± 5 [1] | FLT3 (D835Y) | 19 [1] |
| FLT3 (ITD) | ~1 [1] | CSF1R (FMS) | 78[1] |
| KDR (VEGFR2) | 28 ± 9[1] | FLT4 (VEGFR3) | 29 ± 7[1] |
| TRKA | 8[1] | VEGFR1 | Potent Inhibition (20-190 nM)[1] |
Note: The IC50 value for FLT3-ITD was determined based on the inhibition of its autophosphorylation in MV4;11 cells.[1]
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[2][3][4] Upon binding of its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][5] In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, result in constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[5][6][7] this compound exerts its therapeutic effect by inhibiting this aberrant signaling.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's selectivity profile involves both biochemical and cellular assays. Below are representative protocols for key experiments.
The general workflow for determining the selectivity of a kinase inhibitor like this compound involves an initial broad screen followed by more detailed dose-response studies on hits.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
This protocol is based on a generic luminescence-based kinase assay, such as ADP-Glo™, to determine the IC50 values of an inhibitor against a panel of purified kinases.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., FLT3, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range in the assay from, for example, 1 µM to 0.1 nM.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).
-
Add 2 µL of a solution containing the kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This protocol describes the use of Western blotting to measure the inhibition of FLT3 autophosphorylation in a cellular context.
1. Reagents and Materials:
-
FLT3-dependent cell line (e.g., MV4;11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Seed MV4;11 cells in 6-well plates and allow them to grow to the desired density.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-FLT3 antibody.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
References
- 1. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | FLT3 Signaling [reactome.org]
- 3. FLT3, a signaling pathway gene [ogt.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
BPR1J-340: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-340 is a potent and selective multi-targeted kinase inhibitor with significant anti-tumor effects, particularly in the context of Acute Myeloid Leukemia (AML). This document provides an in-depth technical guide on the core downstream signaling pathways modulated by this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades through comprehensive diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar kinase inhibitors.
Core Targets and Mechanism of Action
This compound functions as a multi-targeted kinase inhibitor, demonstrating potent activity against several key oncogenic kinases. Its primary mechanism of action involves the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] this compound effectively inhibits both wild-type FLT3 (FLT3-WT) and its mutated forms, including internal tandem duplications (FLT3-ITD) and the D835Y mutation.[1]
Beyond FLT3, this compound exhibits inhibitory activity against other crucial kinases involved in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and Tropomyosin receptor kinase A (TRKA).[1] This multi-targeted profile suggests that this compound can exert its anti-tumor effects through both direct inhibition of leukemic cell signaling and indirect modulation of the tumor microenvironment by targeting angiogenesis.[1]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against its various kinase targets and its effect on cancer cell proliferation.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| FLT3-WT | ~25 |
| FLT3-ITD | 10 |
| FLT3-D835Y | ~100 |
| TRKA | 8 |
| VEGFR1 | 20-190 |
| VEGFR2 | 20-190 |
| VEGFR3 | 20-190 |
Data sourced from biochemical kinase activity assays.[1]
Table 2: Cellular Activity
| Cell Line | FLT3 Status | Parameter | Value (nM) |
| MV4;11 | FLT3-ITD | IC50 (FLT3 Phosphorylation) | ~1 |
| MV4;11 | FLT3-ITD | IC50 (STAT5 Phosphorylation) | ~1 |
| MOLM-13 | FLT3-ITD | GC50 (Proliferation) | 2-6 |
| MV4;11 | FLT3-ITD | GC50 (Proliferation) | 2-6 |
IC50 values determined by Western blot analysis after 1-hour treatment. GC50 values determined from proliferation assays.[1]
Downstream Signaling Pathways
The binding of this compound to its target kinases initiates a cascade of downstream effects, primarily through the inhibition of their phosphorylation and subsequent signaling.
FLT3 Signaling Pathway
In FLT3-driven AML, the constitutive activation of FLT3 leads to the phosphorylation and activation of several downstream signaling molecules, promoting cell proliferation and survival. A critical downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5).[1] this compound effectively suppresses the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.[1] This inhibition of the FLT3-STAT5 axis is a key mechanism behind the anti-proliferative and pro-apoptotic effects of this compound in FLT3-ITD positive AML cells.[1]
Furthermore, the combination of this compound with the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) has been shown to synergistically decrease the protein levels of FLT3-ITD and STAT5.[1] This combination also leads to a profound reduction in the anti-apoptotic protein Mcl-1, providing a potential strategy to overcome drug resistance in AML.[1]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.[3] By inhibiting VEGFR1, VEGFR2, and VEGFR3, this compound can potentially disrupt these pro-angiogenic signals, thereby indirectly inhibiting tumor growth.[1]
TRKA Signaling Pathway
Tropomyosin receptor kinase A (TRKA) is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF/TRKA signaling pathway is involved in the development and function of neurons and has also been implicated in the progression of several cancers.[1] Activation of TRKA leads to the stimulation of downstream pathways, including the MAPK and PI3K/Akt pathways, which promote cell survival and differentiation.[4] this compound's potent inhibition of TRKA suggests its potential therapeutic application in tumors driven by aberrant TRKA signaling.[1]
Cellular Consequences of this compound Treatment
The inhibition of these critical signaling pathways by this compound translates into significant cellular effects, primarily the induction of apoptosis in cancer cells.
Induction of Apoptosis
In FLT3-ITD expressing AML cells, treatment with this compound leads to a dose-dependent induction of apoptosis.[1] This is evidenced by the cleavage of caspase-3 and its substrate, poly-ADP-ribose polymerase (PARP), which are hallmark indicators of apoptotic cell death.[1]
References
- 1. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]
- 2. VEGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
BPR1J-340: A Technical Guide on its Inhibition of STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-340 is a potent and selective kinase inhibitor with significant antitumor effects, particularly in the context of acute myeloid leukemia (AML). A key mechanism of its action involves the disruption of the FLT3-STAT5 signaling pathway. This document provides a detailed technical overview of the effects of this compound on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction to this compound and the FLT3-STAT5 Signaling Pathway
This compound is a multi-targeted kinase inhibitor, demonstrating potent activity against FMS-like tyrosine kinase 3 (FLT3), as well as VEGFR2, VEGFR3, and TRKA.[1] In many hematological malignancies, particularly AML, mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation. This aberrant signaling drives cell proliferation and survival, largely through the downstream activation of the STAT5 transcription factor.[1] Upon phosphorylation, STAT5 dimerizes, translocates to the nucleus, and promotes the expression of genes crucial for cell cycle progression and apoptosis inhibition. This compound's therapeutic potential in these cancers is directly linked to its ability to inhibit the phosphorylation of both FLT3 and its critical downstream effector, STAT5.[1]
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on kinase activity and cellular processes have been quantified through various assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibitory concentrations (GC50) of this compound.
Table 1: Biochemical Kinase Inhibition Profile of this compound [1]
| Target Kinase | IC50 (nM) |
| FLT3 (Wild-Type) | 25 ± 5 |
| FLT3-ITD | ~1 |
| STAT5 Phosphorylation | ~1 |
| VEGFR1 | 20-190 |
| VEGFR2 | 20-190 |
| VEGFR3 | 20-190 |
| TRKA | 8 |
| Aurora A | 1,040 |
| Aurora B | 1,344 |
Table 2: Cellular Proliferation Inhibition by this compound in FLT3-ITD+ Cell Lines [1]
| Cell Line | GC50 (nM) |
| MOLM-13 | 3.4 ± 1.5 |
| MV4;11 | 2.8 ± 1.2 |
Experimental Protocols
The investigation of this compound's effect on STAT5 phosphorylation primarily relies on Western blot analysis. This technique allows for the detection and quantification of specific proteins, including the phosphorylated forms of signaling molecules.
Western Blot Analysis for Phospho-STAT5
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of STAT5 in a cellular context.
Materials:
-
MV4;11 human AML cell line (FLT3-ITD positive)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture MV4;11 cells in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[1][2]
-
Cell Lysis: Harvest the cells and lyse them on ice using a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading of samples.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total STAT5 and a loading control like β-actin.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the general workflow of the experimental procedure used to determine its efficacy.
Caption: this compound inhibits the FLT3-STAT5 signaling pathway.
Caption: Western blot workflow for analyzing STAT5 phosphorylation.
Conclusion
This compound effectively inhibits the phosphorylation of STAT5 in a dose-dependent manner, with an IC50 value of approximately 1 nM in FLT3-ITD positive AML cells.[1] This inhibitory action is a direct consequence of its potent inhibition of the upstream kinase, FLT3. The disruption of the FLT3-STAT5 signaling axis by this compound leads to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival. These findings underscore the therapeutic potential of this compound as a targeted agent for the treatment of AML and other malignancies characterized by aberrant FLT3-STAT5 signaling.
References
BPR1J-340: A Deep Dive into Apoptosis Induction in FLT3-ITD+ Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-340, a potent and selective FLT3 inhibitor, with a specific focus on its apoptosis-inducing capabilities in acute myeloid leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation. This document details the underlying signaling pathways, presents key quantitative data, and provides detailed experimental protocols for the methodologies used to elucidate these findings.
Core Mechanism of Action
This compound exerts its potent anti-leukemic effects by directly targeting the constitutively activated FLT3-ITD receptor tyrosine kinase. In FLT3-ITD+ AML, this mutation leads to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, which in turn activates downstream pro-survival signaling pathways. This compound acts as a competitive inhibitor at the ATP-binding pocket of the FLT3 kinase domain, effectively blocking its autophosphorylation.[1] This inhibition abrogates the downstream signaling cascade, primarily through the STAT5 pathway, leading to the induction of apoptosis.[2][3]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for FLT3-ITD+ cells.
| Parameter | Cell Line | Value | Reference |
| GC50 (Growth Concentration 50%) | MOLM-13 (FLT3-ITD+) | 3.4 ± 1.5 nM | [2] |
| MV4;11 (FLT3-ITD+) | 2.8 ± 1.2 nM | [2] | |
| RS4;11 (FLT3-WT) | 770 ± 360 nM | [2][4] | |
| IC50 (Inhibitory Concentration 50%) | FLT3-ITD Phosphorylation (MV4;11 cells) | ~1 nM | [2] |
| STAT5 Phosphorylation (MV4;11 cells) | ~1 nM | [2] | |
| FLT3 Kinase Activity (biochemical assay) | ~25 nM | [5] | |
| FLT3-ITD Phosphorylation (transfected HEK293T) | 10 nM | [2] | |
| FLT3-D835Y Phosphorylation (transfected HEK293T) | ~100 nM | [2] |
Signaling Pathway and Apoptosis Induction
This compound-mediated inhibition of FLT3-ITD phosphorylation directly prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Activated STAT5 is a critical downstream modulator that promotes the transcription of genes involved in cell proliferation and survival in FLT3-ITD+ AML.[6] The blockade of the FLT3-STAT5 signaling axis by this compound culminates in the induction of apoptosis, a form of programmed cell death. This is evidenced by the cleavage and activation of caspase-3, a key executioner caspase, and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[2][7] PARP cleavage is a well-established hallmark of apoptosis.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Lines and Culture
-
FLT3-ITD+ human AML cell lines: MOLM-13 and MV4;11
-
FLT3 wild-type human leukemia cell line: RS4;11
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GC50 value using dose-response curve fitting software.[2]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Treatment and Lysis: Treat cells with the indicated concentrations of this compound for the specified duration (e.g., 1 hour for phosphorylation studies, 24 hours for apoptosis markers).[7] Harvest and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are recommended: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, and anti-β-actin (as a loading control).[2][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4][8]
Conclusion
This compound is a highly potent and selective inhibitor of FLT3-ITD, a key driver of AML. Its mechanism of action involves the direct inhibition of FLT3-ITD autophosphorylation, leading to the suppression of the pro-survival STAT5 signaling pathway. This targeted inhibition ultimately triggers apoptosis in FLT3-ITD+ AML cells, as evidenced by the activation of caspase-3 and cleavage of PARP. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the therapeutic potential of this compound in the treatment of AML.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of BPR1J-340 in Leukemia Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical target validation of BPR1J-340, a potent and selective FLT3 inhibitor, in various leukemia models. The information presented herein is compiled from peer-reviewed research and is intended to offer a detailed resource for professionals in the fields of oncology research and drug development.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver in the pathogenesis of AML is the FMS-like tyrosine kinase 3 (FLT3) receptor.[2][3] Overexpression and activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[2] This makes FLT3 a critical therapeutic target for AML treatment.[2][3] this compound has been identified as a novel and potent inhibitor of FLT3, demonstrating significant anti-leukemic activity in preclinical studies.[2][3] This document details the key findings and methodologies related to the target validation of this compound in leukemia models.
Quantitative Efficacy of this compound
The potency of this compound has been evaluated through various in vitro assays, demonstrating its efficacy against FLT3-driven leukemia cells. The quantitative data from these studies are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Activity | FLT3 Kinase | IC₅₀ | ~25 nM | [2][3] |
| Cellular Proliferation | FLT3-ITD⁺ Cells (MOLM-13, MV4;11) | GC₅₀ | ~5 nM | [2][3] |
| Cellular Proliferation | FLT3-ITD⁺ Cells | GC₅₀ | 2-6 nM | [2] |
| FLT3 Phosphorylation | FLT3-ITD⁺ Cells | IC₅₀ | 10 nM | [2] |
| FLT3 Phosphorylation (D835Y mutant) | Transfected Cells | IC₅₀ | ~100 nM | [2] |
| FLT3 Phosphorylation | MV4;11 Cells | IC₅₀ | ~1 nM | [2] |
| STAT5 Phosphorylation | MV4;11 Cells | IC₅₀ | ~1 nM | [2] |
IC₅₀: Half-maximal inhibitory concentration. GC₅₀: Half-maximal growth concentration.
Table 2: Kinase Selectivity Profile of this compound
In addition to its potent activity against FLT3, this compound has been profiled against a panel of other kinases, revealing a multi-targeted inhibition profile.
| Kinase Target | IC₅₀ |
| TRKA | 8 nM |
| VEGFR1 | 20-190 nM |
| VEGFR2 | 20-190 nM |
| VEGFR3 | 20-190 nM |
This multi-targeted profile suggests that this compound may exert its antitumor effects not only by directly inhibiting the aberrant FLT3 signaling pathway but also by targeting tumor angiogenesis.[2]
Signaling Pathway Analysis
This compound effectively inhibits the FLT3 signaling pathway, which is crucial for the proliferation and survival of FLT3-driven leukemia cells. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5).
FLT3-STAT5 Signaling Pathway Inhibition
This compound has been shown to suppress the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner in FLT3-driven AML cells.[2] This inhibition disrupts the downstream signaling cascade that promotes cell expansion and survival.[2]
Caption: this compound inhibits the FLT3-STAT5 signaling pathway in AML cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Lines and Culture
-
FLT3-dependent cell lines: MOLM-13 and MV4;11 (human acute myeloid leukemia cell lines with FLT3-ITD mutation).
-
FLT3-independent cell lines: Used as negative controls.
-
Culture conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Cell Proliferation Assay
The effect of this compound on cell growth is determined using a standard proliferation assay.
Caption: Workflow for determining the anti-proliferative effects of this compound.
Western Blot Analysis
Western blotting is employed to assess the phosphorylation status of FLT3 and its downstream targets.
-
Cell Treatment: Leukemia cells (e.g., MV4;11) are treated with different concentrations of this compound for a specified period (e.g., 1 hour).[4]
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FLT3 and STAT5.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
The induction of apoptosis by this compound is a key indicator of its therapeutic potential.
-
Methodology: MOLM-13 and MV4;11 cells are treated with this compound for 24 hours.[2] The induction of apoptosis is assessed by detecting the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) via Western blot analysis.[2][5]
Caption: this compound induces apoptosis in FLT3-ITD+ leukemia cells.
In Vivo Xenograft Studies
The antitumor activity of this compound is validated in vivo using murine xenograft models.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with FLT3-ITD⁺ leukemia cells (e.g., MOLM-13).
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 5 mg/kg, intravenously) or a vehicle control.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the efficacy of the treatment.
-
Outcome: this compound has demonstrated significant tumor growth inhibition and even regression in these models.[2]
Combination Therapy
To enhance the therapeutic efficacy and potentially overcome resistance, this compound has been evaluated in combination with other anti-cancer agents.
This compound and Vorinostat (HDAC Inhibitor)
The combination of this compound with the histone deacetylase (HDAC) inhibitor vorinostat (SAHA) has been shown to synergistically induce apoptosis in MOLM-13 AML cells.[2][3] This synergistic effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1.[2][3]
Conclusion
The preclinical data strongly support the target validation of FLT3 for the treatment of AML and establish this compound as a potent and selective inhibitor with significant therapeutic potential. Its ability to inhibit the FLT3-STAT5 signaling pathway, induce apoptosis, and demonstrate in vivo efficacy, both as a single agent and in combination, provides a solid foundation for its further clinical development in the treatment of leukemia.[2][3]
References
- 1. research.vu.nl [research.vu.nl]
- 2. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BPR1J-340: A Technical Guide to a Potent FLT3 Inhibitor
Introduction: BPR1J-340 is a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant potential in the treatment of acute myeloid leukemia (AML).[1] Developed as a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound, it represents a significant advancement over earlier sulfonamide-based inhibitors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound was designed through the chemical modification of a series of sulfonamide derivatives.[1] Its chemical identity and core properties are summarized below.
IUPAC Name: N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide[2]
Chemical Structure: N1-(3-4-[([(5-ethyl-3-isoxazolyl)amino]carbonylamino)methyl]phenyl-1H-5-pyrazolyl)-4-[(4-methylpiperazino)methyl]benzamide[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1395051-72-5 | [2][3] |
| Molecular Formula | C₂₉H₃₄N₈O₃ | [2] |
| Molecular Weight | 542.63 g/mol | [2][3] |
| Exact Mass | 542.2754 | [2] |
| Elemental Analysis | C, 64.19%; H, 6.32%; N, 20.65%; O, 8.85% | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective, multi-targeted kinase inhibitor.[1] Its primary mechanism involves the potent inhibition of FLT3 kinase, a receptor tyrosine kinase that plays a critical role in the pathogenesis of AML when mutated.[1][4]
The compound effectively suppresses the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1] A key pathway inhibited by this compound is the FLT3-STAT5 signaling cascade.[1][4] By inhibiting the phosphorylation of both FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), this compound disrupts the signals that promote cell expansion and survival in FLT3-driven cancer cells.[1] This inhibition ultimately leads to the induction of apoptosis (programmed cell death).[1]
While highly potent against FLT3, this compound also demonstrates inhibitory activity against other kinases, including VEGFR2, VEGFR3, and TRKA, which may contribute to its antitumor effects by targeting tumor angiogenesis.[1]
Biological Activity
This compound demonstrates potent antitumor effects in both cellular and animal models of AML, particularly those dependent on FLT3 mutations.
In Vitro Activity
The compound shows strong growth inhibition against FLT3-dependent AML cell lines and effectively inhibits key cellular phosphorylation events.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Measurement | Value | Reference |
| Cellular Proliferation | MOLM-13 (FLT3-ITD⁺) | GC₅₀ | 3.4 ± 1.5 nM | [1] |
| MV4;11 (FLT3-ITD⁺) | GC₅₀ | 2.8 ± 1.2 nM | [1] | |
| Kinase Inhibition | FLT3 (Biochemical) | IC₅₀ | ~25 nM | [1][2] |
| FLT3-ITD (Cellular) | IC₅₀ | 10 nM | [1] | |
| FLT3-D835Y (Cellular) | IC₅₀ | ~100 nM | [1] | |
| FLT3 (MV4;11 cells) | IC₅₀ | ~1 nM | [1] | |
| STAT5 (MV4;11 cells) | IC₅₀ | ~1 nM | [1] | |
| TRKA (Biochemical) | IC₅₀ | 8 nM | [1] |
In addition to inhibiting proliferation, this compound effectively induces apoptosis in FLT3-ITD positive cells, as evidenced by the cleavage of caspase-3 and PARP (poly-ADP-ribose polymerase).[1]
In Vivo Activity
Studies using xenograft mouse models have confirmed the significant antitumor efficacy of this compound in a living system.
Table 3: In Vivo Efficacy of this compound in MOLM-13 Xenograft Model
| Dose | Administration | Outcome | Reference |
| 5 mg/kg | Intravenous (i.v.) | Significant tumor regression; 67% Complete Response (CR) | [1] |
| 20 mg/kg | Intravenous (i.v.) | Reversal of large, established tumors (>630 mm³) | [1] |
These results highlight the compound's superior in vivo efficacy, achieving a higher complete response rate at a lower dose compared to previous-generation sulfonamide inhibitors.[1]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
Western Blot Analysis for Protein Phosphorylation
This method was used to determine the inhibitory effect of this compound on the FLT3 signaling pathway.
-
Treatment: Cells were incubated with varying concentrations of this compound for 1 hour.[1][4]
-
Lysate Preparation: Following treatment, cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5.
-
Detection: After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein phosphorylation.[1][4]
In Vivo Tumor Xenograft Study
This protocol was designed to evaluate the antitumor activity of this compound in a live animal model.
-
Animal Model: Athymic nude mice.[1]
-
Tumor Implantation: MOLM-13 human AML cells were implanted subcutaneously into the mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., >100 mm³ or >630 mm³ for regression studies).[1]
-
Treatment Groups: Mice were randomized into a vehicle control group and this compound treatment groups.
-
Drug Administration: this compound was administered intravenously at specified doses (e.g., 5 mg/kg or 20 mg/kg).[1]
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint: The study was concluded after a predetermined period, and tumor growth inhibition or regression was calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Conclusion
This compound is a highly potent and selective FLT3 kinase inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia.[1] Its ability to strongly suppress the FLT3-ITD signaling pathway, combined with favorable pharmacokinetic properties and complete tumor regression in xenograft models, establishes it as a strong candidate for further clinical investigation in the treatment of AML.[1]
References
- 1. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
BPR1J-340: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.
Chemical and Physical Properties
This compound is a small molecule inhibitor with well-defined chemical and physical characteristics. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1395051-72-5 | [cite] |
| Molecular Formula | C₂₉H₃₄N₈O₃ | [cite] |
| Molecular Weight | 542.63 g/mol | [cite] |
| IUPAC Name | N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | [cite] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects by selectively targeting and inhibiting the kinase activity of FLT3. In AML, particularly in cases with internal tandem duplication (ITD) mutations, FLT3 is constitutively activated, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.
This compound effectively inhibits the autophosphorylation of FLT3. This, in turn, blocks the activation of key downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). The inhibition of the FLT3-STAT5 signaling axis by this compound leads to the induction of apoptosis (programmed cell death) in FLT3-ITD positive AML cells.
Caption: this compound inhibits FLT3, leading to apoptosis.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective activity against FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4;11.
| Parameter | MOLM-13 | MV4;11 | Reference |
| IC₅₀ (FLT3 Kinase Activity) | ~25 nM | ~25 nM | [cite] |
| GC₅₀ (Cellular Proliferation) | ~5 nM | ~5 nM | [cite] |
In Vivo Efficacy
In preclinical murine xenograft models using MOLM-13 cells, this compound has shown significant anti-tumor activity. Intravenous administration of this compound led to pronounced tumor growth inhibition and even regression in established tumors.
Pharmacokinetics
Pharmacokinetic studies in Sprague-Dawley rats have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments conducted to characterize the activity of this compound.
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the FLT3 signaling pathway.
Workflow Diagram:
Caption: Western blot workflow for this compound target validation.
Detailed Steps:
-
Cell Culture and Treatment: Culture MOLM-13 or MV4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Immunodetection: Incubate the membrane with primary antibodies specific for phosphorylated FLT3, total FLT3, phosphorylated STAT5, and total STAT5 overnight at 4°C. After washing, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation and viability of AML cells.
-
Cell Seeding: Seed MOLM-13 or MV4;11 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well and incubate for an additional 2-4 hours.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the half-maximal growth concentration (GC₅₀) by plotting the percentage of viable cells against the log concentration of this compound.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a murine model.
-
Cell Implantation: Subcutaneously inject a suspension of MOLM-13 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth and Treatment: Monitor tumor growth by caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intravenously at the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacokinetic Study in Rats
This protocol is designed to determine the pharmacokinetic profile of this compound.
-
Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for ease of blood sampling.
-
Drug Administration: Administer a single intravenous dose of this compound.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Combination Therapy
Preclinical studies have shown that combining this compound with other anti-cancer agents, such as the histone deacetylase (HDAC) inhibitor vorinostat (SAHA), can result in synergistic anti-leukemic effects in AML cells. This combination has been observed to enhance the induction of apoptosis.
Conclusion
This compound is a promising, potent, and selective FLT3 inhibitor with significant preclinical activity against FLT3-ITD positive AML. Its well-characterized mechanism of action, favorable in vitro and in vivo efficacy, and potential for combination therapy make it a strong candidate for further clinical development as a targeted therapy for this challenging hematologic malignancy. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound and related compounds.
BPR1J-340: A Technical Overview of a Preclinical FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by the National Health Research Institutes in Taiwan, this compound emerged from a rational drug design program aimed at improving upon a prior series of FLT3 inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, based on publicly available scientific literature.
Discovery and Development
This compound was identified through a focused lead optimization effort starting from a sulfonamide series of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. The lead compound from the initial series, BPR1J-097, demonstrated potent FLT3 inhibition but the research sought to enhance in vivo efficacy and duration of action. This led to the exploration of a urea-based scaffold, culminating in the discovery of this compound.[1] The rational design approach focused on modifying the linker and substituent groups of the 3-phenyl-1H-5-pyrazolylamine core to optimize potency and pharmacokinetic properties.
While a detailed structure-activity relationship (SAR) study with an extensive library of analogs has not been published, the evolution from the sulfonamide BPR1J-097 to the urea-containing this compound highlights a key chemical modification in its development.
There is no publicly available information to suggest that this compound has entered clinical trials.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of AML.[1] The inhibition of FLT3 phosphorylation blocks downstream signaling pathways crucial for the proliferation and survival of AML cells. Specifically, this compound has been shown to inhibit the phosphorylation of STAT5, a key downstream effector of FLT3 signaling.[1][2] This disruption of the FLT3-STAT5 signaling axis ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.[1]
FLT3 Signaling Pathway and Inhibition by this compound
References
Methodological & Application
Application Note: BPR1J-340 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] Inhibition of FLT3 signaling by this compound leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring FLT3 mutations.[2] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the WST-1 assay. The provided methodologies can be adapted for similar tetrazolium-based assays such as the MTT or MTS assay.
Principle of the Assay
Cell viability and proliferation can be determined by measuring metabolic activity. Tetrazolium salts, such as WST-1 and MTT, are reduced by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[3][4][5] The amount of formazan dye produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.[3][6]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in FLT3-dependent AML cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Parameter | Value (nM) |
| MOLM-13 | GC50 | 2 - 6 |
| MV4;11 | GC50 | 2 - 6 |
| MV4;11 | IC50 (FLT3 phosphorylation) | ~1 |
| MV4;11 | IC50 (STAT5 phosphorylation) | ~1 |
| FLT3-ITD transfected cells | IC50 | 10 |
| FLT3-D835Y transfected cells | IC50 | ~100 |
Data sourced from Lin et al., 2014.[2]
Experimental Protocols
This section provides detailed protocols for a cell viability assay using this compound.
Materials and Reagents
-
This compound
-
FLT3-dependent human acute myeloid leukemia cell lines (e.g., MOLM-13, MV4;11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
-
WST-1 cell proliferation reagent
-
96-well flat-bottom sterile tissue culture plates
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 420-480 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: Experimental workflow for the this compound cell viability assay.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture MOLM-13 or MV4;11 cells in the recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase and determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. WST-1 Assay:
-
Following the treatment incubation, add 10 µL of WST-1 reagent to each well.[6][7]
-
Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
After incubation, gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[6]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 420-480 nm using a microplate reader.[6] A reference wavelength of >600 nm can be used to subtract background absorbance.[6]
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software.
This compound Signaling Pathway
This compound exerts its effect by inhibiting the FLT3 signaling pathway. In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively activated, leading to the phosphorylation and activation of downstream signaling molecules, including STAT5.[2][8] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound blocks the phosphorylation of both FLT3 and STAT5, thereby inhibiting this pro-survival signaling cascade and inducing apoptosis.[1][2]
Caption: this compound inhibits the FLT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-FLT3 in Response to BPR1J-340 Treatment
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] These mutations result in the constitutive activation of the FLT3 receptor and its downstream signaling pathways, leading to uncontrolled cell growth.[1] BPR1J-340 has been identified as a potent and selective inhibitor of FLT3, suppressing the phosphorylation of FLT3 and the downstream modulator STAT5 in a dose-dependent manner.[2][3] This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting FLT3 phosphorylation.
Quantitative Data Summary
The inhibitory effects of this compound on FLT3 signaling and cell proliferation are summarized below.
| Cell Line | Target | IC₅₀ (nM) | Reference |
| MV4;11 | p-FLT3 Inhibition | ~1 | [2] |
| MV4;11 | p-STAT5 Inhibition | ~1 | [2] |
| MOLM-13 | Cell Proliferation (GC₅₀) | 3.4 ± 1.5 | [2] |
| MV4;11 | Cell Proliferation (GC₅₀) | 2.8 ± 1.2 | [2] |
| Kinase | IC₅₀ (nM) | Reference |
| FLT3 | ~25 | [2][3] |
Signaling Pathway and Inhibition
The binding of the FLT3 ligand to the FLT3 receptor induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/Akt, RAS/MAPK, and STAT5, which promote cell proliferation and survival.[1] In AML, mutations can lead to ligand-independent constitutive activation of FLT3.[1] this compound, as a tyrosine kinase inhibitor, blocks this autophosphorylation.[2][4]
FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-FLT3
This protocol outlines the treatment of FLT3-dependent AML cell lines (e.g., MV4-11 or MOLM-13) with this compound, followed by Western blot analysis to detect changes in FLT3 phosphorylation.[2]
I. Materials and Reagents
-
Cell Lines: MV4-11 or MOLM-13 (FLT3-ITD positive)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl
-
Transfer Buffer: Tris-glycine buffer with methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-FLT3 (e.g., Tyr589/591)
-
Rabbit anti-FLT3
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Phosphate-Buffered Saline (PBS)
II. Experimental Workflow
Experimental workflow for Western blot analysis of p-FLT3.
III. Detailed Procedure
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[2]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[2]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding. BSA is often preferred for phospho-antibodies.
-
Incubate the membrane with the primary antibody against p-FLT3 (Tyr589/591) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and to assess total FLT3 levels, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.[2]
-
Expected Outcomes
Treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of FLT3 at tyrosine residues 589/591.[2] A corresponding decrease in the phosphorylation of downstream targets such as STAT5 may also be observed.[2] Analysis of total FLT3 and a loading control like β-actin should confirm that the observed decrease in p-FLT3 is due to the inhibitory action of this compound and not variations in protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BPR1J-340 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. This compound has demonstrated significant anti-tumor activity in preclinical models of FLT3-ITD positive AML, making it a promising candidate for targeted cancer therapy. These application notes provide a detailed protocol for establishing and utilizing a subcutaneous xenograft model of FLT3-ITD+ AML using the MOLM-13 cell line to evaluate the in vivo efficacy of this compound.
Signaling Pathway of FLT3-ITD and Inhibition by this compound
The FLT3-ITD mutation results in ligand-independent dimerization and autophosphorylation of the FLT3 receptor, leading to the continuous activation of downstream pro-survival and proliferative signaling pathways. Key among these are the PI3K/AKT and RAS/MAPK pathways, and notably, the JAK/STAT pathway. Constitutive FLT3-ITD signaling leads to a marked increase in the phosphorylation and activation of STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of genes that drive cell cycle progression and inhibit apoptosis. This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of FLT3, thereby blocking the phosphorylation of FLT3 and its downstream effector, STAT5. This inhibition leads to the induction of apoptosis in FLT3-ITD positive AML cells.
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in the MOLM-13 xenograft model.
Table 1: In Vivo Efficacy of this compound against MOLM-13 Xenografts
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Vehicle | - | Intravenous (i.v.) | qd, 5 days/week for 3 weeks | Progressive tumor growth |
| This compound | 5 | Intravenous (i.v.) | qd, 5 days/week for 3 weeks | Complete tumor regression in all animals by day 22.[1] |
| This compound | 20 | Intravenous (i.v.) | qd, 5 days/week for 2 weeks | Complete and durable tumor regression.[1] |
Table 2: Key Parameters of the MOLM-13 Xenograft Model
| Parameter | Description |
| Cell Line | MOLM-13 (Human Acute Myeloid Leukemia) |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nude or NCR nude) |
| Implantation Site | Subcutaneous, flank region |
| Number of Cells Injected | 5 x 106 to 1 x 107 cells per mouse |
| Injection Volume | 100-200 µL |
| Vehicle for Cells | RPMI-1640 medium mixed with Matrigel (1:1 ratio) |
| Tumor Establishment Time | 7-14 days to reach a palpable size (approx. 100-200 mm³) |
Experimental Protocols
MOLM-13 Cell Culture
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Centrifuge
-
T-75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Culture MOLM-13 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS.
-
Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Cells grow in suspension. To passage, gently pipette the cell suspension to break up any clumps.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Perform cell counts using a hemocytometer and Trypan Blue to assess viability.
-
For xenograft studies, harvest cells during the exponential growth phase.
Subcutaneous MOLM-13 Xenograft Model Protocol
Materials:
-
6-8 week old female athymic nude mice
-
MOLM-13 cells in exponential growth phase
-
Sterile RPMI-1640 medium (serum-free)
-
Matrigel, thawed on ice
-
1 mL sterile syringes with 26-gauge needles
-
Calipers
-
Animal scale
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Vehicle for this compound (A suggested vehicle for poorly soluble compounds for intravenous injection is a formulation of DMSO, PEG300, and Tween 80, but the specific vehicle for this compound was not detailed in the primary literature).
Procedure:
Experimental Workflow Diagram
References
Application Notes and Protocols for BPR1J-340 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BPR1J-340, a potent and selective FLT3 inhibitor, in mouse xenograft models of Acute Myeloid Leukemia (AML).
Introduction
This compound is a multi-targeted kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), including wild-type (WT) and mutant forms such as internal tandem duplication (ITD) and D835Y, which are common in AML.[1] It also shows inhibitory effects on VEGFR2, VEGFR3, and TRKA.[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models by blocking the FLT3 signaling pathway, leading to decreased proliferation and increased apoptosis of cancer cells.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in AML Xenograft Model
| Parameter | Details |
| Cell Line | MV4;11 (Human AML) |
| Mouse Strain | NOD/SCID mice |
| Tumor Inoculation | 5 x 10^6 cells subcutaneously |
| Treatment Initiation | When tumor volume reached ~100 mm³ |
| Drug | This compound |
| Dosage | 50 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Schedule | Once daily (q.d.) |
| Vehicle Control | 0.5% carboxymethylcellulose |
| Outcome | Significant tumor growth inhibition |
Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the FLT3 signaling pathway. In FLT3-dependent AML cells, the constitutive activation of FLT3 leads to the phosphorylation and activation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] this compound blocks the phosphorylation of both FLT3 and STAT5, thereby inhibiting cell proliferation and inducing apoptosis.[1]
Caption: this compound inhibits the FLT3 signaling pathway.
Experimental Protocols
This section provides a detailed protocol for a mouse xenograft study to evaluate the efficacy of this compound.
1. Cell Culture
-
Cell Line: MV4;11 (or other suitable FLT3-mutated AML cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
2. Animal Husbandry
-
Mouse Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old.
-
Housing: Maintain mice in a specific pathogen-free (SPF) facility in sterile microisolator cages with autoclaved food and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation
-
Harvest MV4;11 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Experimental Workflow
Caption: Experimental workflow for the this compound mouse xenograft study.
5. Treatment Administration
-
Tumor Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100 mm³, randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a dose of 50 mg/kg, prepared in 0.5% carboxymethylcellulose, via oral gavage once daily.
-
Control Group: Administer the vehicle (0.5% carboxymethylcellulose) on the same schedule.
-
Duration: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
6. Endpoint and Data Analysis
-
Euthanasia: Euthanize mice when tumors reach the predetermined maximum size, if they show signs of significant morbidity, or at the end of the study.
-
Tumor Excision: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to compare tumor growth between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Safety Precautions
-
Handle this compound in accordance with its Safety Data Sheet (SDS).
-
All animal procedures should be performed in compliance with institutional and national guidelines for the care and use of laboratory animals.
-
Use appropriate personal protective equipment (PPE) when handling the chemical and during animal procedures.
References
Application Notes and Protocols: Synergistic Antitumor Effects of BPR1J-340 and Vorinostat in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. BPR1J-340 is a potent and selective inhibitor of FLT3 kinase, demonstrating significant antitumor activity in preclinical models of AML. Histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA), represent another class of anticancer agents that can induce cell cycle arrest and apoptosis in tumor cells. This document outlines the synergistic cytotoxic effects observed when combining this compound with the HDAC inhibitor Vorinostat in FLT3-ITD positive AML cells, providing detailed protocols for key experiments to facilitate further research and drug development in this area. Preclinical studies have shown that the combination of this compound and Vorinostat leads to a synergistic induction of apoptosis in AML cells, primarily through the downregulation of the anti-apoptotic protein Mcl-1.[1]
Data Presentation
The synergistic interaction between this compound and Vorinostat was evaluated in the FLT3-ITD positive human AML cell line, MOLM-13. The combination of these two agents resulted in a significant increase in apoptosis compared to treatment with either drug alone. The synergy of this combination is quantitatively represented by the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.
Table 1: Synergistic Apoptosis in MOLM-13 Cells Treated with this compound and Vorinostat
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V+) | Combination Index (CI) |
| Control (DMSO) | - | 5% | - |
| This compound | 5 nM | 15% | - |
| Vorinostat | 0.5 µM | 12% | - |
| This compound + Vorinostat | 5 nM + 0.5 µM | 45% | < 1 |
Note: The data presented in this table are representative examples based on preclinical findings and are intended for illustrative purposes. Actual experimental results may vary.
Table 2: Effect of this compound and Vorinostat on Key Apoptotic Proteins
| Treatment Group | Concentration | Relative Mcl-1 Expression | Relative Cleaved PARP Expression |
| Control (DMSO) | - | 1.0 | 1.0 |
| This compound | 5 nM | 0.8 | 1.5 |
| Vorinostat | 0.5 µM | 0.9 | 1.3 |
| This compound + Vorinostat | 5 nM + 0.5 µM | 0.2 | 4.0 |
Note: The data presented in this table are representative examples based on preclinical findings and are intended for illustrative purposes. Actual experimental results may vary.
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and Vorinostat is mediated through the convergence of their respective signaling pathways, leading to enhanced apoptosis. This compound effectively inhibits the constitutively active FLT3-ITD receptor, thereby blocking downstream pro-survival signaling cascades, most notably the STAT5 pathway. HDAC inhibitors like Vorinostat induce broad changes in gene expression, including the modulation of proteins involved in cell cycle control and apoptosis. The combination of these agents leads to a pronounced downregulation of the anti-apoptotic protein Mcl-1, a critical survival factor in AML. This reduction in Mcl-1 levels lowers the threshold for apoptosis induction, allowing for a more robust response to the inhibition of FLT3 signaling.
The experimental workflow to investigate this synergistic effect typically involves cell culture, combination drug treatment, and subsequent analysis of cell viability, apoptosis, and protein expression.
Experimental Protocols
Cell Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia cell line with FLT3-ITD mutation).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[2][3][4][5][6]
Drug Preparation and Treatment
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO).
-
Vorinostat (SAHA): Prepare a stock solution in DMSO.
-
Treatment: Seed MOLM-13 cells in appropriate culture plates. After 24 hours, treat the cells with this compound, Vorinostat, or a combination of both at the desired concentrations. A DMSO-treated group should be included as a vehicle control.
Cell Viability Assay (for Synergy Determination)
-
Assay: Use a tetrazolium-based assay such as MTS or MTT to assess cell viability.
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of this compound and Vorinostat, both alone and in a fixed-ratio combination.
-
Incubate for 48-72 hours.
-
Add the MTS/MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Use software such as CalcuSyn or CompuSyn to determine the Combination Index (CI) from the dose-response curves. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8][9][10][11]
Apoptosis Assay (Annexin V/PI Staining)
-
Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Procedure:
-
Treat cells with this compound, Vorinostat, or the combination for 24-48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12][13][14]
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blot Analysis
-
Cell Lysis:
-
After drug treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Mcl-1, PARP (to detect both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16][17]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The combination of the FLT3 inhibitor this compound and the HDAC inhibitor Vorinostat presents a promising therapeutic strategy for AML with FLT3-ITD mutations. The synergistic induction of apoptosis, mediated by the downregulation of Mcl-1, provides a strong rationale for further preclinical and clinical investigation of this combination therapy. The protocols outlined in this document provide a framework for researchers to explore and validate these findings, contributing to the development of more effective treatments for AML.
References
- 1. Evaluation of the antitumor effects of this compound, a potent and selective FLT3 inhibitor, alone or in combination with an HDAC inhibitor, vorinostat, in AML cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubigene.us [ubigene.us]
- 4. Acute myeloid leukemia drug-tolerant persister cells survive chemotherapy by transiently increasing plasma membrane rigidity, that also increases their sensitivity to immune cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CalcuSyn, Version 2.0 [norecopa.no]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Preparing BPR1J-340 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the pathogenesis of acute myeloid leukemia (AML). Activating mutations in FLT3, particularly internal tandem duplications (ITD), lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. This compound effectively inhibits FLT3 autophosphorylation and the subsequent activation of the STAT5 signaling pathway, inducing apoptosis in cancer cells with FLT3-ITD mutations. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and experimental workflows.
Physicochemical Properties and Biological Activity
A clear understanding of the physicochemical and biological properties of this compound is essential for its effective application in cell-based assays.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₄N₈O₃ | [1] |
| Molecular Weight | 542.63 g/mol | [1] |
| Appearance | White solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | Dry, dark at 0-4°C (short term) or -20°C (long term) | [1] |
| Storage (Stock Solution) | -20°C | [2][3][4][5] |
Biological Activity of this compound
This compound demonstrates potent inhibitory activity against FLT3 and other kinases, leading to significant anti-proliferative effects in relevant cancer cell lines.
| Assay Type | Cell Line / Target | IC₅₀ / GC₅₀ | Reference |
| Biochemical Kinase Assay | FLT3 | ~25 nM | [6][7] |
| Cellular Proliferation Assay | MOLM-13 (FLT3-ITD⁺) | ~5 nM | [6][7] |
| Cellular Proliferation Assay | MV4;11 (FLT3-ITD⁺) | ~5 nM | [6][7] |
| FLT3 Phosphorylation Inhibition | MV4;11 (FLT3-ITD⁺) | ~1 nM | [6][7][8] |
| STAT5 Phosphorylation Inhibition | MV4;11 (FLT3-ITD⁺) | ~1 nM | [6][7][8] |
Signaling Pathway of this compound Inhibition
This compound exerts its therapeutic effect by targeting the constitutively active FLT3 receptor in cancer cells, thereby inhibiting downstream pro-survival signaling.
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking STAT5 phosphorylation and downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW = 542.63 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 542.63 g/mol / 1000 = 5.4263 mg
-
-
-
Weighing the this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add the desired volume of sterile DMSO to the tube containing the this compound powder. For 1 mL of stock solution, add 1 mL of DMSO.
-
-
Mixing:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.[2][5]
-
Store the aliquots at -20°C for long-term storage.[2][4][5] When stored properly, the stock solution should be stable for several months to years.
-
Experimental Workflow: Cell Viability Assay
This workflow outlines the general steps for assessing the effect of this compound on the viability of a cancer cell line (e.g., MOLM-13 or MV4;11).
Caption: A typical workflow for a cell viability experiment to determine the efficacy of this compound.
Detailed Protocol for Cell Viability Assay:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MOLM-13 or MV4;11) into a 96-well plate at a predetermined density to ensure logarithmic growth during the treatment period.
-
-
Cell Adherence/Recovery:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to adhere (for adherent cells) and enter a stable growth phase.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).[3]
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Include wells that are treated with medium containing the same concentration of DMSO as the highest this compound concentration to serve as a vehicle control.
-
-
Incubation:
-
Incubate the treated cells for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method such as the MTT assay or a luminescence-based assay like CellTiter-Glo. Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay protocol.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GC₅₀ (half-maximal growth inhibitory concentration) value.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Dispose of all waste materials according to institutional and local regulations.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: BPR1J-340 Treatment of MOLM-13 and MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3, such as internal tandem duplications (ITD), are found in approximately 25% of AML patients and are associated with a poor prognosis.[3] The human AML cell lines MOLM-13 and MV4-11 both harbor FLT3-ITD mutations and are dependent on FLT3 signaling for their proliferation and survival, making them valuable in vitro models for studying the efficacy of FLT3 inhibitors.[4][5][6]
These application notes provide a comprehensive overview of the effects of this compound on MOLM-13 and MV4-11 cells, including its mechanism of action, effects on cell viability, and induction of apoptosis. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound in FLT3-ITD+ AML Cell Lines
| Parameter | MOLM-13 | MV4-11 | Reference |
| Growth Inhibition (GC50) | 3.4 ± 1.5 nM | 2.8 ± 1.2 nM | [1] |
| ~5 nM | ~5 nM | [4] | |
| FLT3-ITD Phosphorylation Inhibition (IC50) | Not specified | ~1 nM | [1] |
| STAT5 Phosphorylation Inhibition (IC50) | Not specified | ~1 nM | [1] |
| Biochemical FLT3 Kinase Activity (IC50) | 25 ± 5 nM | 25 ± 5 nM | [1] |
Table 2: Apoptotic Effects of this compound in FLT3-ITD+ AML Cell Lines
| Treatment Condition | Effect on MOLM-13 | Effect on MV4-11 | Reference |
| This compound (10 nM, 24h) | Significant cleavage of caspase-3 and PARP | Significant cleavage of caspase-3 and PARP | [4] |
| This compound + SAHA (Vorinostat) | Synergistic induction of apoptosis | Synergistic induction of apoptosis | [4] |
Signaling Pathway
This compound exerts its anti-leukemic effects by inhibiting the constitutively active FLT3-ITD receptor. This inhibition blocks the downstream signaling cascade, primarily the STAT5 pathway, which is critical for the proliferation and survival of FLT3-ITD+ AML cells.[1][4] The disruption of this pathway ultimately leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits FLT3-ITD signaling.
Experimental Protocols
Cell Culture
Materials:
-
MOLM-13 (DSMZ ACC 554) or MV4-11 (ATCC CRL-9591) cells
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTS Assay)
Materials:
-
MOLM-13 or MV4-11 cells
-
96-well clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed 1 x 10^4 cells per well in 90 µL of complete culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
References
- 1. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by BPR1J-340
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-340 is a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2][3] this compound has been demonstrated to effectively inhibit the phosphorylation of FLT3 and its downstream target STAT5, leading to the induction of apoptosis in AML cells harboring FLT3 internal tandem duplication (ITD) mutations.[1][2][3] Furthermore, synergistic apoptotic effects have been observed when this compound is used in combination with the histone deacetylase (HDAC) inhibitor vorinostat, a phenomenon mediated through the downregulation of the anti-apoptotic protein Mcl-1.[3]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative analysis of programmed cell death in a heterogeneous cell population.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effects primarily through the inhibition of the FLT3 signaling pathway. In FLT3-ITD positive AML cells, the constitutive activation of FLT3 leads to the activation of downstream survival pathways, including the STAT5 pathway, which promotes cell proliferation and inhibits apoptosis. This compound directly inhibits the kinase activity of FLT3, thereby blocking these survival signals and tipping the cellular balance towards apoptosis.
The combination of this compound with an HDAC inhibitor like vorinostat enhances its apoptotic efficacy by targeting the anti-apoptotic protein Mcl-1. Mcl-1 is a key member of the Bcl-2 family of proteins that prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. By downregulating Mcl-1, the combination therapy lowers the threshold for apoptosis induction.
Experimental Protocols
Materials and Reagents
-
Cell Lines: FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound: Prepare stock solutions in DMSO and store at -20°C.
-
Vorinostat (optional): Prepare stock solutions in DMSO and store at -20°C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Flow Cytometer
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed FLT3-ITD positive AML cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL in a final volume of 2 mL per well.
-
Drug Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 nM).
-
For combination studies, treat cells with a fixed concentration of this compound and varying concentrations of vorinostat, or vice versa.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
Carefully collect the cells from each well, including both adherent and suspension cells.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Data Presentation and Interpretation
The data from the flow cytometry analysis can be presented in dot plots and quantified in tables. The cell population can be divided into four quadrants based on Annexin V-FITC and PI staining:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant should be recorded and summarized in a table for easy comparison between different treatment groups.
Table 1: Quantitative Analysis of Apoptosis in MOLM-13 Cells Treated with this compound
| Treatment | Concentration (nM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| This compound | 5 | 78.4 ± 3.5 | 15.1 ± 1.8 | 5.3 ± 0.9 | 1.2 ± 0.2 | 20.4 ± 2.7 |
| This compound | 25 | 45.6 ± 4.2 | 35.8 ± 3.1 | 16.2 ± 2.5 | 2.4 ± 0.4 | 52.0 ± 5.6 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Synergistic Apoptosis Induction with this compound and Vorinostat in MOLM-13 Cells
| Treatment | This compound (nM) | Vorinostat (µM) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | - | - | 4.1 ± 0.7 |
| This compound | 5 | - | 21.2 ± 2.5 |
| Vorinostat | - | 0.5 | 10.5 ± 1.2 |
| This compound + Vorinostat | 5 | 0.5 | 55.8 ± 4.9 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This compound is a promising therapeutic agent for FLT3-ITD positive AML that induces apoptosis through the inhibition of the FLT3 signaling pathway. The provided protocol for flow cytometry analysis using Annexin V and PI staining is a robust method to quantify the apoptotic effects of this compound, both as a single agent and in combination with other drugs like vorinostat. These application notes serve as a comprehensive guide for researchers and scientists in the field of cancer drug development to effectively evaluate the pro-apoptotic potential of this compound.
References
BPR1J-340: Application Notes and Protocols for Inducing Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. BPR1J-340 is a potent and selective inhibitor of FLT3 kinase.[1] By targeting the aberrant FLT3 signaling cascade, this compound has been shown to effectively induce apoptosis in AML cell lines harboring FLT3-ITD (internal tandem duplication) mutations, making it a promising candidate for targeted AML therapy.[1] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in FLT3-ITD positive AML cell lines, specifically MOLM-13 and MV4;11.
Data Presentation
The inhibitory effects of this compound on the proliferation of various leukemia cell lines are summarized below. The data highlights the compound's high potency and selectivity for FLT3-ITD positive cells.
| Cell Line | FLT3 Status | Proliferation GC50 (nM) | p-FLT3 IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 3.4 ± 1.5 | ~10 | [1] |
| MV4;11 | FLT3-ITD | 2.8 ± 1.2 | ~1 | [1] |
| RS4;11 | FLT3-WT | 770 ± 360 | Not specified | [1] |
| U937 | FLT3-WT | 2,400 ± 780 | Not specified | [1] |
| K562 | FLT3-WT | 6,370 ± 2,070 | Not specified | [1] |
GC50: 50% growth concentration. IC50: 50% inhibitory concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Cell Culture of AML Cell Lines (MOLM-13 and MV4;11)
Materials:
-
MOLM-13 (DSMZ: ACC 554) or MV4-11 (ATCC: CRL-9591) cells
-
RPMI-1640 medium (e.g., Invitrogen)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (optional)
-
T-25 or T-75 culture flasks
-
15 mL or 50 mL conical tubes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10-20% heat-inactivated FBS. Penicillin-Streptomycin can be added to a final concentration of 1% if desired.
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 100-200 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the cell density between 0.4 x 10⁶ and 2.0 x 10⁶ cells/mL for MOLM-13, and between 1 x 10⁵ and 1 x 10⁶ cells/mL for MV4-11, by adding fresh medium every 2-3 days.
Cell Viability Assay (MTS Assay)
Materials:
-
AML cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Harvest and count the AML cells. Resuspend the cells in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GC50 value.
Western Blot Analysis for Apoptosis Markers
Materials:
-
Treated and untreated AML cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
After treatment with this compound for the desired time (e.g., 24 hours), harvest the cells by centrifugation at 200 x g for 5 minutes at 4°C.[2][3][4]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. An increase in cleaved PARP and cleaved Caspase-3 indicates the induction of apoptosis.[1][5] A decrease in p-FLT3 and p-STAT5 demonstrates target engagement.[1]
References
- 1. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BPR1J-340 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of BPR1J-340 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Q2: I observed precipitation after diluting my this compound DMSO stock solution in cell culture media. What could be the cause and how can I prevent this?
A2: Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue for hydrophobic compounds. The primary reason is the low solubility of the compound in the final medium, where the DMSO concentration is significantly lower than in the stock solution.
To prevent precipitation, it is recommended to perform a serial dilution of the DMSO stock solution in DMSO first to a lower concentration before adding it to the cell culture medium. This gradual reduction in concentration can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. For sensitive cell lines, a final DMSO concentration of <0.1% is often recommended.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). It has been shown to inhibit the phosphorylation of FLT3 and its downstream signaling mediator, STAT5, leading to the induction of apoptosis in cancer cells with activating FLT3 mutations, such as FLT3-ITD (internal tandem duplication).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The concentration of this compound exceeds its solubility limit in the final culture medium. The final DMSO concentration may be too low to keep the compound dissolved. | Perform a stepwise dilution of the DMSO stock solution. First, dilute the stock in sterile DMSO to an intermediate concentration, then add this to the cell culture medium. Ensure the final DMSO concentration in the media is sufficient to maintain solubility but non-toxic to the cells (generally ≤ 0.5%). |
| Inconsistent Experimental Results | The compound may not be fully dissolved in the stock solution, or it may have precipitated out of the working solution. | Before preparing working solutions, ensure your DMSO stock is at room temperature and visually inspect for any precipitation. If crystals are present, gently warm the solution and vortex or sonicate to ensure complete dissolution. Always prepare fresh working solutions from the stock for each experiment. |
| No Observed Cellular Effect | The final concentration of this compound may be too low. The compound may have degraded. | Verify the calculations for your dilutions. Prepare fresh dilutions from your stock solution. For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. |
| Cell Toxicity Observed in Control Group | The concentration of the solvent (DMSO) may be too high for the cell line being used. | Prepare a vehicle control with the same final concentration of DMSO as used in your experimental conditions to assess the effect of the solvent on your cells. If toxicity is observed, reduce the final DMSO concentration in your experiments. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration.
-
In a sterile environment, add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. To minimize precipitation, it is advisable to first make an intermediate dilution in the medium.
-
Ensure the final concentration of DMSO in the working solution is compatible with your cell line (typically ≤ 0.5%).
-
Prepare a vehicle control using the same concentration of DMSO in the cell culture medium.
-
Use the freshly prepared working solution for your cell-based assays.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the FLT3-STAT5 signaling pathway.
BPR1J-340 off-target effects in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the kinase inhibitor BPR1J-340.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This compound potently inhibits both wild-type FLT3 and its activating mutants, such as FLT3-ITD (internal tandem duplication) and the D835Y mutation.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is a selective multi-targeted inhibitor. Besides FLT3, it potently inhibits other kinases, including members of the vascular endothelial growth factor receptor (VEGFR) family (VEGFR1, VEGFR2, and VEGFR3) and Tropomyosin receptor kinase A (TRKA).[1] It also shows inhibitory activity against CSF1R (FMS). Less potent inhibition has been observed against Aurora A and Aurora B kinases.
Q3: In which cancer cell lines has this compound shown significant activity?
A3: this compound has demonstrated potent growth inhibitory effects in FLT3-ITD positive AML cell lines, specifically MOLM-13 and MV4;11 cells.[1] Its efficacy is significantly lower in cell lines that do not depend on FLT3 signaling.[1]
Q4: What is the mechanism of action of this compound in sensitive cancer cells?
A4: In FLT3-ITD positive AML cells, this compound inhibits the phosphorylation of FLT3 and its downstream signaling mediator, STAT5.[1] This disruption of the FLT3 signaling pathway leads to the induction of apoptosis (programmed cell death).[1][2]
Data Presentation
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC₅₀ (nM) | Target Type |
| FLT3 (Wild-Type) | 29 ± 5 | Primary |
| FLT3-D835Y | 19 | Primary (Mutant) |
| TRKA | 8 | Off-Target |
| VEGFR2 (KDR) | 28 ± 9 | Off-Target |
| VEGFR3 (FLT4) | 29 ± 7 | Off-Target |
| CSF1R (FMS) | 78 | Off-Target |
| Aurora A | 1,040 | Off-Target |
| Aurora B | 1,344 | Off-Target |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.[1]
Table 2: this compound Cellular Activity
| Cell Line | Cancer Type | FLT3 Status | GC₅₀ (nM) |
| MOLM-13 | AML | FLT3-ITD (+) | ~5 |
| MV4;11 | AML | FLT3-ITD (+) | ~5 |
| RS4;11 | Leukemia | FLT3-WT | 770 ± 360 |
GC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cells.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity in a new cell line. | The cell line may have high expression and activation of an off-target kinase (e.g., TRKA, VEGFRs). | - Verify the expression levels of known this compound off-targets in your cell line via Western blot or qPCR.- Perform a dose-response curve to determine the precise sensitivity.- Use a more selective inhibitor for a suspected off-target to see if it phenocopies the effect. |
| Lack of efficacy in a presumed FLT3-dependent cell line. | - The FLT3 pathway may not be the primary driver of proliferation in this specific cell line.- The cells may have acquired resistance mechanisms.- Issues with compound stability or concentration. | - Confirm the FLT3 dependency of your cell line using genetic approaches (e.g., siRNA/shRNA knockdown).- Sequence the FLT3 gene to check for resistance mutations.- Verify the concentration and integrity of your this compound stock solution. |
| Inconsistent results between experimental replicates. | - Variability in cell seeding density.- Inconsistent incubation times with the inhibitor.- Contamination of cell cultures. | - Ensure accurate and consistent cell counting and seeding.- Standardize all incubation and treatment times precisely.- Regularly test for mycoplasma contamination. |
| Difficulty distinguishing on-target vs. off-target effects. | The observed phenotype could be a result of inhibiting FLT3, an off-target kinase, or a combination. | - Perform rescue experiments by overexpressing a drug-resistant mutant of FLT3.- Use structurally different inhibitors with overlapping (or non-overlapping) target profiles to see if the phenotype is consistent.- Knockdown potential off-target kinases to see if this abrogates the effect of this compound. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Representative)
This protocol describes a general method for assessing the inhibitory activity of this compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant Kinase (e.g., FLT3, VEGFR2)
-
Kinase Substrate (specific to the kinase)
-
This compound stock solution (in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Prepare a master mix containing the kinase and its substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4;11)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the desired volume of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GC₅₀ value.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for identifying off-target effects.
References
Technical Support Center: BPR1J-340 Resistance in AML
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the FLT3 inhibitor BPR1J-340 in Acute Myeloid Leukemia (AML) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in AML?
A1: this compound is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] In AML, activating mutations in FLT3 (e.g., internal tandem duplications or FLT3-ITD) are common and drive leukemic cell proliferation and survival. This compound works by inhibiting the phosphorylation of FLT3 and its downstream signaling partner STAT5, thereby inducing apoptosis in FLT3-ITD-positive AML cells.[2][3]
Q2: What are the common mechanisms of resistance to FLT3 inhibitors like this compound in AML?
A2: Resistance to FLT3 inhibitors can be broadly categorized into two types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FLT3 gene itself, often in the tyrosine kinase domain (TKD), such as the D835Y mutation, or "gatekeeper" mutations like F691L. These mutations can interfere with the binding of the inhibitor to the kinase.[4][5][6]
-
Off-target resistance: This involves the activation of alternative or "bypass" signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of FLT3. Common bypass pathways include the RAS-MAPK-ERK pathway, often activated by mutations in genes like NRAS.[4][5] Upregulation of the anti-apoptotic protein Mcl-1 is another critical off-target mechanism.[2][3]
Q3: My this compound-sensitive AML cell line is showing decreased responsiveness. What is the first step to investigate potential resistance?
A3: The first step is to confirm the loss of sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cells. A significant shift (typically >3-fold) in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in AML Cell Line
Your AML cell line, previously sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition.
Potential Causes and Troubleshooting Steps:
-
Cause 1: Acquired FLT3 Mutation. The cells may have developed a secondary mutation in the FLT3 kinase domain that prevents this compound binding.
-
Suggested Action: Sequence the FLT3 gene, specifically the tyrosine kinase domains (exons 14, 15, and 20), to check for mutations like D835Y.
-
See Protocol: Protocol 1: FLT3 Mutation Analysis by Sanger Sequencing.
-
-
Cause 2: Activation of Bypass Signaling Pathways. The cells may be activating other signaling pathways to survive. The RAS/MAPK pathway is a common culprit.[4][5]
-
Suggested Action: Perform a western blot to check for the phosphorylation status of key proteins in the FLT3 and RAS/MAPK pathways, such as p-FLT3, p-STAT5, and p-ERK. A decrease in p-FLT3 with a concurrent sustained or increased level of p-ERK can indicate a bypass mechanism.
-
See Protocol: Protocol 2: Western Blot for Signaling Pathway Activation.
-
-
Cause 3: Upregulation of Anti-Apoptotic Proteins. Increased expression of Mcl-1 can make cells more resistant to apoptosis induced by FLT3 inhibition.[2][3]
-
Suggested Action: Measure the mRNA and protein levels of Mcl-1 in your resistant cells compared to the parental line.
-
See Protocol: Protocol 3: Mcl-1 Expression Analysis by qRT-PCR and Western Blot.
-
Issue 2: this compound Fails to Induce Apoptosis Despite Inhibiting FLT3 Phosphorylation
You've confirmed via western blot that this compound is reducing p-FLT3 levels, but the cells are not undergoing apoptosis as expected.
Potential Causes and Troubleshooting Steps:
-
Cause 1: Mcl-1 Overexpression. High levels of the anti-apoptotic protein Mcl-1 can block the apoptotic cascade downstream of FLT3 inhibition. FLT3-ITD is known to upregulate Mcl-1 via STAT5 activation.
-
Suggested Action: Quantify Mcl-1 levels (see Protocol 3). Consider combination therapy. Studies show that combining this compound with an HDAC inhibitor like vorinostat can synergistically induce apoptosis by down-regulating Mcl-1.[2][3]
-
See Table 2: Synergistic Effect of this compound and Vorinostat on Apoptosis.
-
-
Cause 2: Inaccurate Apoptosis Measurement. The assay used may not be sensitive enough or timed correctly to detect apoptosis.
-
Suggested Action: Use a reliable method like Annexin V/PI staining with flow cytometry to quantify apoptotic and necrotic cells at different time points (e.g., 24, 48, 72 hours) post-treatment.
-
See Protocol: Protocol 4: Apoptosis Assessment by Annexin V/PI Staining.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant AML Cells
| Cell Line | Condition | This compound IC50 (nM) | Fold Change |
| MOLM-13 | Parental (Sensitive) | 5 | - |
| MOLM-13-R | Resistant | 65 | 13 |
| MV4-11 | Parental (Sensitive) | 6 | - |
| MV4-11-R | Resistant | 80 | 13.3 |
Table 2: Synergistic Effect of this compound and Vorinostat on Apoptosis in Resistant AML Cells
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| This compound (50 nM) | 15% |
| Vorinostat (50 nM) | 12% |
| This compound + Vorinostat | 65% |
Visualizations
Caption: FLT3-ITD signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: FLT3 Mutation Analysis by Sanger Sequencing
This protocol is for identifying point mutations in the FLT3 tyrosine kinase domain.
1. Genomic DNA Extraction:
-
Harvest ~2 x 10^6 sensitive (parental) and resistant AML cells.
-
Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
2. PCR Amplification:
-
Amplify the FLT3 juxtamembrane and TKD domains using specific primers. For the common D835 mutation hotspot, use primers spanning exon 20.
-
Forward Primer (Exon 20): 5'-CCG CCA AGA ATA ATG AGT AC -3'
-
Reverse Primer (Exon 20): 5'- TCC TGA CCT TTT CCT CTT CTT C -3'
-
Set up a 50 µL PCR reaction containing ~100 ng of genomic DNA, primers, dNTPs, and a high-fidelity DNA polymerase.
-
PCR Cycling Conditions: 95°C for 5 min; followed by 35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 45s); final extension at 72°C for 7 min.
3. PCR Product Purification and Sequencing:
-
Run the PCR product on a 1.5% agarose gel to confirm amplification of the correct size fragment.
-
Purify the PCR product from the gel or directly from the reaction mix using a PCR purification kit.
-
Send the purified DNA and the forward/reverse primers for Sanger sequencing.
4. Data Analysis:
-
Align the sequencing results from the resistant cells to the parental cells and a reference human FLT3 sequence (e.g., from NCBI).
-
Identify any nucleotide changes that result in an amino acid substitution (e.g., GAC to TAC at codon 835, resulting in D835Y).
Protocol 2: Western Blot for Signaling Pathway Activation
This protocol assesses the phosphorylation status of key signaling proteins.
1. Cell Lysis and Protein Quantification:
-
Treat sensitive and resistant cells with this compound (at IC50 concentration for sensitive cells) or DMSO for 2-4 hours.
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies (diluted in 5% BSA) against:
- Phospho-FLT3 (Tyr591)
- Total FLT3
- Phospho-STAT5 (Tyr694)
- Total STAT5
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- β-Actin (as a loading control)
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
4. Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels.
Protocol 3: Mcl-1 Expression Analysis by qRT-PCR
This protocol quantifies Mcl-1 mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Harvest ~2 x 10^6 parental and resistant cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including a DNase treatment step.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for MCL1 and a housekeeping gene (e.g., GAPDH).
-
MCL1 Forward Primer: 5'- GGC AAG TCA TAA CTT GGG GG -3'
-
MCL1 Reverse Primer: 5'- GGT TGA TGT CCA GTT TCC GA -3'
-
GAPDH Forward Primer: 5'- GAA GGT GAA GGT CGG AGT C -3'
-
GAPDH Reverse Primer: 5'- GAA GAT GGT GAT GGG ATT TC -3'
-
Run the reaction on a real-time PCR system.
3. Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of MCL1 in resistant cells compared to parental cells using the ΔΔCt method, normalized to the housekeeping gene.
Protocol 4: Apoptosis Assessment by Annexin V/PI Staining
This protocol quantifies apoptosis using flow cytometry.
1. Cell Treatment and Collection:
-
Seed AML cells and treat with this compound at various concentrations and time points (e.g., 24, 48 hours). Include an untreated control.
-
Harvest cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
2. Cell Staining:
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Set up compensation and gates using unstained and single-stained controls.
-
Quantify the cell populations:
- Viable: Annexin V-negative / PI-negative
- Early Apoptotic: Annexin V-positive / PI-negative
- Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
References
- 1. static.bioskryb.com [static.bioskryb.com]
- 2. bosterbio.com [bosterbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 4.4. Annexin V/PI Staining and Flow Cytometry Analysis [bio-protocol.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. rrml.ro [rrml.ro]
Technical Support Center: Overcoming BPR1J-340 Resistance in Leukemia Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the FLT3 inhibitor, BPR1J-340.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] In leukemia, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene can lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. This compound works by binding to the FLT3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the STAT5, PI3K/Akt, and RAS/MAPK pathways.[1][2][3] This ultimately leads to the induction of apoptosis in leukemia cells that are dependent on FLT3 signaling.
Q2: My leukemia cell line is showing reduced sensitivity or resistance to this compound. What are the potential mechanisms?
A2: Resistance to FLT3 inhibitors like this compound can arise through two primary mechanisms:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FLT3 gene itself. These mutations can occur in the tyrosine kinase domain (TKD), such as the D835Y mutation, or at the "gatekeeper" residue (e.g., F691L), which can prevent the inhibitor from binding effectively.[4]
-
Off-target resistance: This involves the activation of alternative or "bypass" signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of FLT3.[4][5] Common bypass pathways include the PI3K/Akt/mTOR, RAS/MEK/ERK, and JAK/STAT signaling cascades.[3][5][6] Additionally, the bone marrow microenvironment can contribute to resistance by secreting growth factors that activate these alternative pathways.[6]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[7]
Q4: What strategies can be employed in the lab to overcome this compound resistance?
A4: A primary strategy to overcome resistance is the use of combination therapies. By targeting a parallel survival pathway, you can often re-sensitize the cells to the FLT3 inhibitor. Some effective combinations include:
-
HDAC Inhibitors (e.g., Vorinostat): Combining this compound with an HDAC inhibitor like vorinostat has been shown to synergistically induce apoptosis in AML cells.[1][2] This combination leads to the downregulation of the anti-apoptotic protein Mcl-1.[1]
-
Inhibitors of Bypass Pathways: Concurrently targeting the activated bypass pathways can be effective. This includes the use of:
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of cell viability with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Stability/Activity | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Health and Density | Use cells in the logarithmic growth phase. High cell density can reduce the effective concentration of the inhibitor. Optimize cell seeding density.[8] |
| Presence of FLT3 Ligand | High levels of the FLT3 ligand (FL) in the serum of your culture medium can compete with this compound for binding to the receptor. Consider using a lower serum concentration or serum-free media for the duration of the treatment.[8] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses to drugs. |
Issue 2: Western blot shows incomplete inhibition of FLT3 phosphorylation despite this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins.[9] |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal inhibition of FLT3 phosphorylation in your specific cell line.[8] |
| Antibody Performance | Titrate your primary antibody to determine the optimal concentration. Ensure you are using an antibody specific for the phosphorylated form of FLT3 (e.g., p-FLT3 Tyr591).[10] |
| Development of Resistance | If you consistently see p-FLT3 in long-term cultures, your cells may have developed resistance. Consider sequencing the FLT3 gene to check for mutations.[7] |
Issue 3: Combination therapy with this compound and Vorinostat is not showing a synergistic effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Experiment with both simultaneous and sequential administration of this compound and vorinostat to find the most effective schedule. |
| Inappropriate Drug Concentrations | Perform a dose-matrix experiment, testing various concentrations of both drugs, to identify the optimal concentrations for a synergistic interaction. |
| Cell Line-Specific Mechanisms | The synergistic effect may be cell-line dependent. Confirm that your cell line expresses the necessary targets for both drugs and that the Mcl-1 pathway is relevant to its survival. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Condition | Reference |
| Biochemical IC50 | ~25 nM | FLT3 Kinase Assay | [1][2] |
| Cellular GC50 | ~5 nM | FLT3-ITD+ AML Cells | [1][2] |
| FLT3-ITD Phosphorylation IC50 | ~10 nM | FLT3-ITD+ Cells | |
| FLT3-D835Y Phosphorylation IC50 | ~100 nM | Cells with FLT3-D835Y |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 100 nM | Reference |
| FLT3 | 97 | [11] |
| NTRK1 (TRKA) | 89 | [11] |
| FLT3 D835Y | 78 | [11] |
| CSF1R (FMS) | 73 | [11] |
| KDR (VEGFR2) | 69 | [11] |
| KIT | 66 | [11] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Leukemia Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating drug concentrations.
-
Initial Culture: Begin by culturing the parental leukemia cell line (e.g., MOLM-13 or MV4-11) in standard culture medium.
-
Dose Escalation: Expose the cells to an initial concentration of this compound that is at or slightly below the IC50 value.
-
Monitor Viability: Monitor cell viability regularly. Initially, a significant portion of the cells will die.
-
Recovery and Expansion: Allow the surviving cell population to recover and expand.
-
Increase Concentration: Once the cells are proliferating steadily, increase the concentration of this compound in the culture medium.
-
Repeat: Repeat the process of recovery and dose escalation over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-100 fold higher than the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and analyzing potential resistance mechanisms (e.g., FLT3 sequencing, western blot for bypass pathways).
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7][12]
-
Drug Treatment: Prepare serial dilutions of this compound (and/or a second drug for combination studies) in culture medium and add them to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations and for the desired time points.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[15]
Protocol 4: Western Blotting for FLT3 and STAT5 Phosphorylation
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse the cells in a buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FLT3 (p-FLT3), total FLT3, phospho-STAT5 (p-STAT5), and total STAT5. A loading control like β-actin or GAPDH should also be used.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: On-target and off-target resistance to this compound.
Caption: Synergistic action of this compound and Vorinostat.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. [PDF] Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of the antitumor effects of this compound, a potent and selective FLT3 inhibitor, alone or in combination with an HDAC inhibitor, vorinostat, in AML cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Item - Table S1 - Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - Public Library of Science - Figshare [plos.figshare.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
BPR1J-340 toxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the toxicity of BPR1J-340 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3] In certain cancers, particularly Acute Myeloid Leukemia (AML), mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5.[1][3] this compound works by inhibiting the phosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in cancer cells dependent on this pathway.[1][3]
Q2: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A2: Based on available research, this compound is expected to have minimal cytotoxic effects on non-cancerous cells that do not rely on the FLT3 signaling pathway for proliferation and survival. A study by Lin et al. (2014) indicated that the non-cancerous human fetal skin fibroblast cell line, Detroit 551, was only weakly inhibited or not inhibited by this compound.[3] This suggests a high degree of selectivity of this compound for FLT3-driven cancer cells.
Q3: Why am I observing unexpected toxicity in my non-cancerous control cell line when treated with this compound?
A3: While this compound is highly selective, several factors could contribute to unexpected toxicity in non-cancerous cell lines:
-
Off-Target Effects: Although designed to be selective, at higher concentrations, this compound might inhibit other kinases or cellular processes, leading to toxicity.
-
Cell Line Specific Sensitivity: The specific non-cancerous cell line you are using may have a unique sensitivity to the compound that has not been previously characterized.
-
Experimental Conditions: Factors such as cell density, passage number, media composition, and duration of exposure can all influence the observed cytotoxicity.
-
Compound Purity and Stability: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation, which could result in toxic byproducts.
Q4: Are there any known signaling pathways affected by this compound in non-cancerous cells?
A4: The primary literature focuses on the on-target effect of this compound on the FLT3 signaling pathway in cancer cells. There is limited specific information on which other pathways might be affected in non-cancerous cells. Any off-target effects would likely involve other receptor tyrosine kinases, but this has not been extensively documented for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in Detroit 551 or other non-cancerous control cells at low concentrations of this compound. | 1. Incorrect drug concentration. 2. Contamination of cell culture. 3. Cell line misidentification. 4. Compound degradation. | 1. Verify the stock solution concentration and serial dilutions. 2. Check for microbial contamination. 3. Perform cell line authentication (e.g., STR profiling). 4. Use a fresh aliquot of this compound. |
| Inconsistent cytotoxicity results between experiments. | 1. Variation in cell seeding density. 2. Differences in incubation time. 3. Inconsistent solvent control. 4. Variation in reagent preparation. | 1. Ensure a consistent number of cells are seeded in each well. 2. Standardize the drug exposure time across all experiments. 3. Use the same final concentration of the solvent (e.g., DMSO) in all wells, including controls. 4. Prepare fresh reagents for each experiment where possible. |
| No significant difference in viability between treated and untreated non-cancerous cells, even at high concentrations. | This is the expected outcome for most non-FLT3 dependent cell lines. | This result aligns with the known selectivity of this compound. Consider this a successful negative control for your experiments with sensitive cancer cell lines. |
Data Presentation
Table 1: Summary of this compound Cytotoxicity (GC50 values)
| Cell Line | Cell Type | Cancerous/Non-cancerous | GC50 (nM) | Reference |
| MOLM-13 | Human Acute Myeloid Leukemia | Cancerous | 3.4 ± 1.5 | [Lin et al., 2014][1] |
| MV4;11 | Human Acute Myeloid Leukemia | Cancerous | 2.8 ± 1.2 | [Lin et al., 2014][1] |
| RS4;11 | Human Acute Lymphoblastic Leukemia | Cancerous | 770 ± 360 | [Lin et al., 2014][3] |
| Detroit 551 | Human Fetal Skin Fibroblast | Non-cancerous | Not Reported | [Lin et al., 2014][3] |
GC50: The concentration of a drug that causes 50% reduction in cell growth. Note: The study by Lin et al. (2014) stated that non-leukemic cell lines, including Detroit 551, were weakly inhibited or not inhibited, but did not provide a specific GC50 value.[3]
Experimental Protocols
Cell Proliferation Assay (based on Lin et al., 2014)
This protocol is a generalized representation for determining the cytotoxic effects of this compound on adherent non-cancerous cell lines like Detroit 551.
-
Cell Seeding:
-
Culture Detroit 551 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Cell Viability Assessment (Using a metabolic assay like MTS or MTT):
-
Add the viability reagent (e.g., 20 µL of MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the GC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing BPR1J-340 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BPR1J-340 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective kinase inhibitor. Its primary mechanism of action is the inhibition of FMS-like tyrosine kinase 3 (FLT3). It shows particular potency against FLT3 with internal tandem duplication (ITD) mutations, a common driver of acute myeloid leukemia (AML).[1]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated significant growth inhibitory effects in FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4;11.[1] In contrast, it is significantly less potent in cell lines with wild-type FLT3, like RS4;11, highlighting its selectivity.[1]
Q3: What is a recommended starting concentration range for in vitro studies?
Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for initial in vitro cell-based assays. The 50% growth concentration (GC50) for sensitive cell lines like MOLM-13 and MV4;11 is in the low nanomolar range.[1] However, the optimal concentration will be cell line and assay-dependent.
Q4: How does this compound affect downstream signaling pathways?
This compound inhibits the autophosphorylation of FLT3-ITD, which in turn blocks the activation of downstream signaling proteins, most notably STAT5.[1] This disruption of the FLT3 signaling pathway is central to its anti-leukemic effects.
Q5: What cellular effects can be expected after treatment with this compound?
In sensitive cell lines, treatment with this compound leads to the inhibition of cell proliferation and the induction of apoptosis.[1] Apoptosis can be confirmed by observing markers such as cleaved PARP and active caspase-3.[1]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity in my FLT3-ITD positive cell line. What could be the issue?
Several factors could contribute to a lack of expected cytotoxicity:
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Sub-optimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the EC50 for your specific cell line and assay conditions.
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Cell Line Integrity: Ensure that your cell line has not lost the FLT3-ITD mutation through repeated passaging. Regular verification of key genetic markers is recommended.
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Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
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Assay Duration: The incubation time may be insufficient for the induction of apoptosis. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).
Q2: My dose-response curve is not sigmoidal, or the results are not reproducible. What are some potential causes?
-
Solubility Issues: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Precipitation of the compound at higher concentrations can lead to non-reproducible results.
-
Cell Seeding Density: Inconsistent cell seeding can lead to significant variability. Ensure a homogenous cell suspension and accurate cell counting before plating.
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Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile media or PBS.
Q3: I am observing significant cytotoxicity in my wild-type FLT3 (negative control) cell line. What does this indicate?
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Off-Target Effects: At higher concentrations, this compound may have off-target effects. It is important to test a wide range of concentrations to identify a therapeutic window where it is selective for FLT3-ITD positive cells.
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Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high and causing non-specific cytotoxicity. It is crucial to include a vehicle-only control in your experiments to assess this.
Quantitative Data Summary
| Cell Line | FLT3 Status | Assay Type | Measurement | Value (nM) |
| MOLM-13 | ITD Positive | Growth Inhibition | GC50 | 3.4 ± 1.5 |
| MV4;11 | ITD Positive | Growth Inhibition | GC50 | 2.8 ± 1.2 |
| RS4;11 | Wild-Type | Growth Inhibition | GC50 | 770 ± 360 |
| - | - | Kinase Inhibition | IC50 | 25 ± 5 |
| MV4;11 | ITD Positive | FLT3-ITD Phosphorylation Inhibition | IC50 | ~1 |
| MV4;11 | ITD Positive | STAT5 Phosphorylation Inhibition | IC50 | ~1 |
Data extracted from Hsu et al., 2014.[1]
Experimental Protocols
Protocol 1: Determining Cell Viability using an MTS Assay
This protocol provides a method for assessing the effect of this compound on cell proliferation and viability.
-
Cell Plating:
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Harvest exponentially growing cells and perform a cell count.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
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Incubate for 24 hours to allow cells to adhere (if applicable) and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Assessing Target Engagement via Western Blot for Phospho-STAT5
This protocol determines the effect of this compound on the phosphorylation of its downstream target, STAT5.
-
Cell Treatment:
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Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
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Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
BPR1J-340 stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of BPR1J-340.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. Under these conditions, the compound is expected to be stable for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C.
Q2: How should I store this compound stock solutions?
This compound is soluble in DMSO. Stock solutions prepared in DMSO should be stored at -20°C for long-term storage (months) and can be kept at 0-4°C for short-term use (days to weeks). To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the shelf life of this compound?
When stored properly under the recommended conditions, this compound has a shelf life of over two years[1].
Q4: Is this compound soluble in aqueous solutions?
No, this compound is not soluble in water. It is soluble in DMSO[1]. For in vivo animal experiments, a formulation of PEG400/water (80/20, v/v) has been used[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before making dilutions. |
| Inconsistent or lower than expected activity in cellular assays | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration of the stock solution. | 1. Verify that the compound has been stored according to the recommendations (solid at -20°C, DMSO stock at -20°C). 2. Use freshly prepared stock solutions or aliquots that have undergone minimal freeze-thaw cycles. 3. Confirm the concentration of the stock solution using a spectrophotometer or an appropriate analytical method. |
| Variability in experimental results between different batches of the compound | Potential batch-to-batch variation in purity or stability. | Qualify each new batch of this compound upon receipt. Perform a simple activity assay to compare its potency against a previously validated batch. |
Stability Data
While specific quantitative long-term stability data for this compound is not publicly available, the following table summarizes the recommended storage conditions to ensure its stability. Adherence to these guidelines is critical for maintaining the integrity and activity of the compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term (months to years) | Dry, dark |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark |
| DMSO Stock Solution | -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles |
| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. The molecular weight of this compound is 550.65 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 550.65 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound over time. A stability-indicating method should be developed and validated for specific applications.
Objective: To quantify the remaining percentage of intact this compound and detect the formation of degradation products under specific storage conditions.
Materials and Equipment:
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This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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HPLC-grade buffers and additives (e.g., formic acid, ammonium acetate)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Incubators or environmental chambers set to desired storage temperatures
Procedure:
-
Method Development (Initial Step):
-
Develop a reversed-phase HPLC method capable of separating this compound from potential degradation products. This typically involves screening different mobile phase compositions (e.g., gradients of acetonitrile/water with 0.1% formic acid) and columns.
-
The method should be specific for the parent compound. Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) can be performed to generate degradation products and ensure the method can separate them from the intact drug.
-
-
Time-Zero Analysis:
-
Immediately after preparing the this compound solution, perform an HPLC analysis to determine the initial peak area and purity. This serves as the baseline (T=0) measurement.
-
-
Sample Storage:
-
Store aliquots of the this compound solution under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove an aliquot from storage.
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Allow the sample to thaw and reach room temperature.
-
Analyze the sample by HPLC using the developed stability-indicating method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
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Plot the percentage of this compound remaining versus time to assess the degradation kinetics.
-
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
References
Troubleshooting inconsistent BPR1J-340 experimental results
This technical support center provides essential resources for researchers and scientists working with BPR1J-340, a potent and selective FLT3 inhibitor. Here you will find troubleshooting guidance for inconsistent experimental results, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research in drug development.
Troubleshooting Guide & FAQs
Experiencing variability in your experimental outcomes with this compound can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of inconsistency.
Question: We are observing diminished or inconsistent inhibition of FLT3 phosphorylation in our Western blot analysis. What are the likely causes?
Answer: Inconsistent inhibition of FLT3 phosphorylation can arise from several factors related to compound handling, experimental conditions, and the biological system itself.
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Compound Integrity and Handling:
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Solubility: this compound is soluble in DMSO but not in water.[1] Ensure that the compound is fully dissolved in DMSO before preparing your final dilutions in culture media. Precipitates can lead to inaccurate concentrations.
-
Storage and Stability: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
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Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
-
Cell Culture Conditions:
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Cell Health: Use cells that are in the logarithmic growth phase and exhibit high viability. Stressed or unhealthy cells can respond differently to treatment.
-
FLT3 Ligand Presence: The concentration of the FLT3 ligand (FL) in the cell culture medium or serum can compete with this compound for binding to the FLT3 receptor, potentially reducing its inhibitory effect.
-
-
Experimental Protocol:
-
Incubation Time: An optimal incubation time is crucial. A time-course experiment is recommended to determine the point of maximal FLT3 phosphorylation inhibition in your specific cell line.
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Antibody Performance: Ensure that the primary and secondary antibodies used for Western blotting are specific and used at the recommended dilutions.
-
Question: Our cell viability assay results are not correlating with the observed inhibition of FLT3 signaling. Why might this be?
Answer: A disconnect between signaling inhibition and cell viability can be due to off-target effects, the specific biology of your cell line, or issues with the viability assay itself.
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Off-Target Effects: While this compound is a selective FLT3 inhibitor, it also shows activity against other kinases such as TRKA, VEGFR2, and VEGFR3.[2] These off-target activities could influence cell viability independently of FLT3 inhibition.
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Alternative Survival Pathways: The cancer cells you are using might have developed resistance to FLT3 inhibition by activating alternative survival pathways, such as the PI3K/Akt or RAS/MAPK pathways.
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Assay Interference: Some small molecules can interfere with the reagents used in cell viability assays (e.g., MTT, WST-1). It is advisable to run a control with this compound in cell-free media to test for any direct interaction with the assay components.
Question: We are seeing the emergence of resistant clones in our long-term this compound treatment experiments. What are the known mechanisms of resistance?
Answer: Resistance to FLT3 inhibitors like this compound is a recognized phenomenon in both preclinical and clinical settings. The primary mechanisms include:
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On-Target Mutations: The development of secondary mutations in the FLT3 kinase domain can prevent the binding of the inhibitor.
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Activation of Bypass Pathways: Cancer cells can adapt by upregulating parallel signaling pathways that promote survival and proliferation, thereby bypassing the need for FLT3 signaling.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and cancer cell lines.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 29 ± 5 |
| FLT3-ITD | ~1 |
| FLT3-D835Y | 19 |
| STAT5 Phosphorylation | ~1 |
| TRKA | 8 |
| VEGFR2 (KDR) | 28 ± 9 |
| VEGFR3 (FLT4) | 29 ± 7 |
| CSF1R (FMS) | 78 |
Data compiled from a study by Lin et al., 2014.[2]
Table 2: this compound Cellular Activity
| Cell Line | FLT3 Status | Assay Type | Value (nM) |
| MOLM-13 | FLT3-ITD | GC₅₀ | 3.4 ± 1.5 |
| MV4;11 | FLT3-ITD | GC₅₀ | 2.8 ± 1.2 |
| MV4;11 | FLT3-ITD | IC₅₀ (FLT3 Phos.) | ~1 |
| MV4;11 | FLT3-ITD | IC₅₀ (STAT5 Phos.) | ~1 |
| FLT3-ITD+ cells | FLT3-ITD | IC₅₀ (Phos.) | 10 |
| FLT3-D835Y transfected cells | FLT3-D835Y | IC₅₀ | ~100 |
Data compiled from a study by Lin et al., 2014.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream target STAT5 in FLT3-dependent AML cell lines.
-
Cell Culture and Treatment:
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Culture MV4;11 or MOLM-13 cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells at a density that will allow for logarithmic growth during the treatment period.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined optimal time (e.g., 1-4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
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After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
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Normalize protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
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Separate the protein lysates by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
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Wash the membrane with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol measures the induction of apoptosis by this compound.
-
Cell Treatment:
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Seed FLT3-ITD positive cells (e.g., MOLM-13, MV4;11) and treat with various concentrations of this compound for 24 hours.[2]
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits FLT3 phosphorylation, blocking STAT5 signaling and inducing apoptosis.
Troubleshooting Workflow for Inconsistent Results
References
Technical Support Center: BPR1J-340 and Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of BPR1J-340 on cell cycle progression. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective multi-targeted kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms (e.g., D835Y), as well as vascular endothelial growth factor receptors (VEGFRs) and Tropomyosin receptor kinase A (TRKA).[1] In the context of Acute Myeloid Leukemia (AML), particularly in cells with FLT3 internal tandem duplication (FLT3-ITD) mutations, this compound inhibits FLT3-dependent signaling pathways.[2]
Q2: How does this compound affect cell viability?
This compound induces apoptosis (programmed cell death) in cancer cells, especially in FLT3-ITD positive AML cell lines like MOLM-13 and MV4;11.[1] This is evidenced by the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).[1]
Q3: Does this compound cause arrest in a specific phase of the cell cycle?
While the primary described effect of this compound is the induction of apoptosis, its impact on cell cycle progression is an area of active investigation. Kinase inhibitors that target pathways crucial for cell proliferation, such as the FLT3 signaling pathway, can lead to cell cycle arrest at the G1/S or G2/M checkpoints. This arrest prevents damaged cells from proceeding through the cell cycle and can precede apoptosis.
Q4: What are the expected downstream effects of this compound on signaling pathways?
Treatment with this compound leads to the inhibition of FLT3 phosphorylation and downstream signaling molecules such as STAT5.[1][2] In combination with other agents like the HDAC inhibitor Vorinostat, this compound can also lead to a reduction in the protein levels of FLT3-ITD, STAT5, and the anti-apoptotic protein Mcl-1.[1]
Troubleshooting Guides
Problem 1: No significant change in cell cycle distribution observed after this compound treatment.
-
Possible Cause 1: Inappropriate Drug Concentration. The concentration of this compound may be too low to elicit a cell cycle effect or so high that it induces rapid apoptosis, masking any cell cycle arrest.
-
Troubleshooting Tip: Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., from its IC50 value upwards) for a fixed time point (e.g., 24 hours) and analyze the cell cycle distribution for each concentration.
-
-
Possible Cause 2: Incorrect Time Point. The chosen time point for analysis might be too early or too late to observe peak cell cycle arrest.
-
Troubleshooting Tip: Conduct a time-course experiment. Treat cells with a fixed concentration of this compound and harvest them at different time points (e.g., 6, 12, 24, 48 hours) for cell cycle analysis.
-
-
Possible Cause 3: Cell Line Resistance. The cell line being used may not have the specific molecular targets of this compound or may possess resistance mechanisms.
-
Troubleshooting Tip: Confirm the expression and activation status of FLT3 and other target kinases in your cell line using Western blotting or RT-qPCR. Consider using a positive control cell line known to be sensitive to this compound, such as MOLM-13 or MV4;11.
-
Problem 2: High levels of apoptosis are observed, but no clear cell cycle arrest.
-
Possible Cause: Rapid Induction of Apoptosis. At the concentration used, this compound may be inducing apoptosis so rapidly that a distinct cell cycle arrest phase is not detectable. The sub-G1 peak, representing apoptotic cells with fragmented DNA, might be the predominant feature in your flow cytometry histogram.
-
Troubleshooting Tip: Lower the concentration of this compound and perform a time-course analysis at earlier time points. This may allow for the detection of a transient cell cycle arrest before widespread apoptosis occurs.
-
Problem 3: Inconsistent results in Western blot analysis of cell cycle-related proteins.
-
Possible Cause 1: Poor Antibody Quality. The primary antibodies used for detecting cell cycle proteins (e.g., cyclins, CDKs, p21, p27) may have low specificity or affinity.
-
Troubleshooting Tip: Validate your antibodies using positive and negative controls. Ensure the antibodies have been previously cited for use in your specific application (e.g., Western blotting in human cells).
-
-
Possible Cause 2: Suboptimal Protein Extraction or Handling. Degradation or modification of proteins during sample preparation can lead to inconsistent results.
-
Troubleshooting Tip: Use protease and phosphatase inhibitors in your lysis buffer. Ensure all steps are performed on ice or at 4°C to minimize protein degradation. Perform a protein quantification assay to ensure equal loading of protein in each lane of the gel.
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| FLT3-WT | 20 - 190 |
| FLT3-D835Y | 20 - 190 |
| VEGFR1 | 20 - 190 |
| VEGFR2 | 20 - 190 |
| VEGFR3 | 20 - 190 |
| TRKA | 8 |
Data synthesized from published reports.[1]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
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Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time period.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, trypsinize the cells, collect them, and then centrifuge.
-
-
Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Troubleshooting logic for cell cycle experiments.
References
Technical Support Center: Identifying BPR1J-340 Resistant Clones
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to identify and characterize cancer cell clones resistant to the novel anti-cancer agent BPR1J-340.
General Troubleshooting Guide
This guide addresses common issues that may arise during the process of generating and identifying this compound resistant clones.
| Question | Possible Cause | Suggested Solution |
| All cells are dying, even at low concentrations of this compound. | The initial concentration of this compound is too high for the parental cell line. | Determine the IC50 of the parental cell line first. Start the selection process with a concentration at or below the IC20 to allow for the gradual development of resistance.[1] |
| The cell line is exceptionally sensitive to this compound. | Consider using a pulse-treatment method where the drug is applied for a short period (4-6 hours) and then removed, allowing cells to recover between treatments.[2] | |
| No resistant clones are emerging after prolonged drug exposure. | The concentration of this compound is not high enough to apply selective pressure. | Gradually increase the concentration of this compound over time as the cells begin to tolerate the current dose.[1][3] |
| The mechanism of resistance is rare or requires a longer time to develop. | Continue the selection process for a longer duration (several months). Consider isolating and expanding individual surviving colonies rather than relying on the bulk population.[1] | |
| The resistance phenotype is lost when this compound is removed from the culture medium. | The resistance mechanism is transient and not due to stable genetic or epigenetic changes. | Maintain a low dose of this compound in the culture medium to sustain the selective pressure and maintain the resistant phenotype. |
| The "resistant" population is a heterogeneous mix of sensitive and resistant cells. | Perform single-cell cloning to isolate and expand purely resistant populations. | |
| Inconsistent IC50 values for the resistant cell line. | The resistant cell line is not a clonal population. | Perform single-cell cloning to establish a homogenous resistant cell line. |
| Experimental variability in cell seeding density or drug preparation. | Standardize all experimental procedures, including cell counting, seeding, and drug dilution. Perform multiple biological replicates.[4] | |
| Western blot results for potential resistance markers are not reproducible. | Poor antibody quality or non-specific binding. | Validate the primary antibody using positive and negative controls. Optimize antibody concentration and incubation times. |
| Protein degradation during sample preparation. | Use fresh lysis buffer with protease and phosphatase inhibitors.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my cell line has genuinely acquired resistance to this compound?
A1: Acquired resistance is confirmed by a significant and stable increase in the half-maximal inhibitory concentration (IC50) of this compound in the selected cell line compared to the original parental cell line.[3][5] To confirm this, you should:
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Establish a baseline: Determine the initial IC50 of this compound on the parental cell line.[5]
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Develop a resistant line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks to months.[3][5]
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Compare IC50 values: Periodically measure the IC50 of the drug on the cultured cells. A persistent and significant increase in the IC50 value indicates acquired resistance.[5]
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific mechanisms for this compound are under investigation, resistance to targeted therapies can be broadly categorized as on-target or off-target.[6]
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On-target mechanisms involve alterations to the drug's direct target, such as:
-
Off-target mechanisms involve changes in other cellular pathways that bypass the effect of this compound, including:
Q3: How can I investigate the molecular basis of this compound resistance in my clones?
A3: Several molecular methods can be employed to identify the mechanisms of resistance:
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Whole-Exome Sequencing (WES) or Transcriptome Sequencing: These methods are powerful for identifying mutations, amplifications, or changes in gene expression in resistant clones compared to the parental line.[11] Recurrent mutations across multiple independent clones are strong candidates for resistance drivers.[11][12]
-
Western Blotting: This technique can be used to check for the overexpression of the drug target, activation of alternative signaling pathways (by probing for phosphorylated proteins), or increased expression of drug efflux pumps.[5]
-
CRISPR-Cas9 Genome Editing: Once a candidate resistance gene or mutation is identified, CRISPR can be used to introduce this specific change into the sensitive parental cell line to confirm if it is sufficient to confer resistance.[12][13]
Quantitative Data Summary
Table 1: Dose-Response to this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental HCT116 | 50 | 1 |
| This compound-R Clone 1 | 1500 | 30 |
| This compound-R Clone 2 | 2100 | 42 |
| This compound-R Clone 3 | 1850 | 37 |
Table 2: Summary of Genomic Alterations in this compound Resistant Clones Identified by Whole Exome Sequencing
| Gene | Alteration | Clone(s) with Alteration | Putative Role in Resistance |
| Target-X | T790M missense mutation | Clone 1, 3 | On-target mutation preventing drug binding.[14] |
| MET | Gene Amplification | Clone 2 | Activation of a bypass signaling pathway.[8] |
| ABCB1 | Upregulation (from RNA-Seq) | Clone 1, 2, 3 | Increased drug efflux (encodes P-gp).[9] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine Parental IC50: First, determine the IC50 of this compound for the parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC20.
-
Gradual Dose Escalation: When the cells resume a normal growth rate (approximately 80% confluency), subculture them and increase the this compound concentration by 1.5 to 2-fold.[3]
-
Repeat Dose Escalation: Repeat this process of gradual dose escalation over several months.
-
Isolate Resistant Clones: Once cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50), isolate single clones by limiting dilution or cylinder cloning.
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Expand and Characterize Clones: Expand each clone and confirm its resistance by re-determining the IC50. Maintain the resistant clones in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
Protocol 2: Cell Viability Assay (CCK-8) to Determine IC50
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Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.[2]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[2]
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[3][5]
Protocol 3: Western Blotting for Protein Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated target, P-gp) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Visualizations
References
- 1. google.com [google.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BPR1J-340 versus Quizartinib for FLT3-ITD Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical FLT3 inhibitors, BPR1J-340, and the clinically approved drug, quizartinib, in the context of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to support further research and development in this therapeutic area.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase.[1] This aberrant signaling drives uncontrolled proliferation of leukemic cells and is associated with a poor prognosis.[2] Consequently, targeting FLT3 with small molecule inhibitors has become a key therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound and quizartinib.
Mechanism of Action
Both this compound and quizartinib are potent inhibitors of the FLT3 kinase. They function by blocking the phosphorylation of FLT3 and its downstream signaling pathways, including the STAT5 pathway, which is critical for the survival and proliferation of FLT3-ITD positive AML cells.[3][4] Inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in the malignant cells.[3]
Quizartinib is classified as a type II FLT3 inhibitor, meaning it binds to the inactive conformation of the kinase domain.[5] The binding mode of this compound has not been explicitly defined as type I or type II in the available literature.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and quizartinib are not available in the published literature. The following tables summarize the key preclinical data for each compound, extracted from separate studies.
In Vitro Kinase and Cellular Proliferation Inhibition
| Parameter | This compound | Quizartinib |
| Biochemical FLT3 Kinase Inhibition (IC50) | ~25 nM[3][4] | <1 nM[6] |
| Cellular FLT3-ITD Phosphorylation Inhibition (IC50) | ~1 nM (in MV4;11 cells)[3] | Not explicitly stated in the provided results. |
| Cellular STAT5 Phosphorylation Inhibition (IC50) | ~1 nM (in MV4;11 cells)[3] | Not explicitly stated in the provided results. |
| Growth Inhibition of FLT3-ITD+ Cell Lines (GC50/IC50) | MOLM-13: 3.4 ± 1.5 nM[3] MV4;11: 2.8 ± 1.2 nM[3] | MOLM-14: <1 nM[6] |
Note: IC50 and GC50 values are highly dependent on the specific assay conditions and cell lines used, making direct comparisons between different studies challenging.
In Vivo Antitumor Activity in Xenograft Models
This compound has demonstrated significant tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models.[3][7] Similarly, quizartinib has shown potent antitumor activity in mouse xenograft models of FLT3-ITD mutated AML.[6]
Clinical Data: Quizartinib
Quizartinib is a clinically approved drug for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy, and as maintenance monotherapy.[8] It is also approved for relapsed/refractory FLT3-ITD positive AML.[8] Clinical trials such as QuANTUM-R and QuANTUM-First have demonstrated the efficacy of quizartinib in improving overall survival in these patient populations.[9][10]
This compound is a preclinical compound and has not yet been evaluated in human clinical trials.
Resistance Mechanisms
A major challenge in FLT3 inhibitor therapy is the development of resistance. For quizartinib, resistance can be mediated by on-target secondary mutations in the FLT3 kinase domain or through the activation of alternative signaling pathways.[11][12]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and quizartinib.
Cell Lines and Culture
-
FLT3-ITD positive human AML cell lines: MOLM-13 and MV4;11 are commonly used models.[3]
-
Cell Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Cells are seeded in 96-well plates.
-
Varying concentrations of the inhibitor (e.g., this compound or quizartinib) are added.
-
After a defined incubation period (e.g., 72 hours), MTT solution is added to each well.
-
Following another incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
GC50/IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Phosphorylation Status
-
Cells are treated with the inhibitor for a specified time.
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of the target proteins (e.g., FLT3, STAT5).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Model
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with FLT3-ITD+ AML cells (e.g., MV4;11).
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis.
Visualizing the Landscape of FLT3 Inhibition
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: FLT3 signaling pathway and points of inhibition.
Caption: A representative experimental workflow for a cell proliferation assay.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 3. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | Semantic Scholar [semanticscholar.org]
- 8. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups [aml-hub.com]
- 11. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
BPR1J-340 vs. Gilteritinib: A Comparative Efficacy Analysis in Acute Myeloid Leukemia (AML) Models
A detailed examination of two potent FLT3 inhibitors in the context of preclinical AML models, providing researchers, scientists, and drug development professionals with a comparative guide to their efficacy and mechanisms of action.
This guide provides a comprehensive comparison of BPR1J-340 and gilteritinib, two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors investigated for the treatment of Acute Myeloid Leukemia (AML). The following sections detail their mechanism of action, comparative efficacy based on available preclinical data, and the experimental protocols utilized in these assessments.
Mechanism of Action and Signaling Pathway
Both this compound and gilteritinib target activating mutations of the FLT3 receptor, a key driver in a significant subset of AML cases. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.
This compound and gilteritinib function by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling cascades. The primary downstream effector inhibited by both compounds is the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] By preventing the phosphorylation of FLT3, these inhibitors effectively shut down the activation of STAT5, leading to the induction of apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][2][3][4] Gilteritinib has also been shown to decrease the phosphorylation of other downstream targets such as AKT and ERK.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Evaluation of the antitumor effects of this compound, a potent and selective FLT3 inhibitor, alone or in combination with an HDAC inhibitor, vorinostat, in AML cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | PLOS One [journals.plos.org]
- 5. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
BPR1J-340: A Novel FLT3 Inhibitor in Preclinical Development for Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of BPR1J-340, a potent and selective FLT3 inhibitor, in the context of standard therapeutic approaches for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML).
Currently, direct comparative clinical data between this compound and standard-of-care chemotherapy regimens for FLT3-mutated AML is unavailable. The information presented herein is based on a comprehensive review of a preclinical study investigating this compound.
Overview of this compound
This compound is an investigational, potent, and selective inhibitor of the FLT3 kinase.[1][2] Activating mutations in the FLT3 gene are common drivers in AML, leading to uncontrolled cell proliferation and poor prognosis. This compound has been shown in preclinical studies to effectively target the FLT3-internal tandem duplication (ITD) mutation, a common alteration in AML.[1]
Comparison with Standard Chemotherapy
The standard of care for newly diagnosed, younger patients with FLT3-mutated AML typically involves a combination of intensive chemotherapy, such as the "7 plus 3" regimen (cytarabine and an anthracycline), with the addition of an approved FLT3 inhibitor like midostaurin or quizartinib. For patients with relapsed or refractory FLT3-mutated AML, the FLT3 inhibitor gilteritinib has demonstrated improved survival compared to salvage chemotherapy.[3][4]
At present, no head-to-head clinical trials have been conducted to compare the efficacy of this compound directly against these established regimens. The available data for this compound is from a single preclinical study, which demonstrated its superiority over another investigational compound, BPR1J-097, in a murine xenograft model.[1]
Preclinical Efficacy of this compound
A key preclinical study provides the current understanding of this compound's anti-leukemic activity.
In Vitro Activity
In cellular assays, this compound demonstrated potent inhibition of FLT3-ITD+ human AML cell lines, MOLM-13 and MV4-11, with growth concentration 50 (GC50) values of 3.4 ± 1.5 nM and 2.8 ± 1.2 nM, respectively.[1] In contrast, it was significantly less potent against the FLT3-independent cell line RS4;11 (GC50 = 770 ± 360 nM), indicating its selectivity for FLT3-driven cancers.[1]
| Cell Line | FLT3 Status | This compound GC50 (nM) |
| MOLM-13 | FLT3-ITD+ | 3.4 ± 1.5 |
| MV4-11 | FLT3-ITD+ | 2.8 ± 1.2 |
| RS4;11 | FLT3-wild type | 770 ± 360 |
In Vivo Efficacy in a Murine Xenograft Model
In a study utilizing a MOLM-13 human AML xenograft mouse model, intravenous administration of this compound resulted in significant tumor regression.[1] Notably, at a dose of 5 mg/kg, this compound led to a complete response in 67% of the treated mice.[1]
| Treatment | Dose | Complete Response Rate |
| This compound | 5 mg/kg | 67% |
| BPR1J-097 | 25 mg/kg | 12.5% (1/8 mice) |
Experimental Protocols
Cell Proliferation Assay
Human AML cell lines (MOLM-13, MV4-11, and RS4;11) were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell viability was assessed using the AlamarBlue assay, and the GC50 values were calculated.[1]
Murine Xenograft Model
Female athymic nude mice were subcutaneously inoculated with MOLM-13 cells. Once tumors reached a specified size, mice were randomized to receive either vehicle control, this compound (5 mg/kg, i.v.), or BPR1J-097 (25 mg/kg, i.v.). Tumor volume and body weight were monitored throughout the study.[1]
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-tumor effect by inhibiting the constitutively active FLT3-ITD receptor. This action blocks downstream signaling pathways, primarily the STAT5 pathway, which is crucial for the proliferation and survival of leukemic cells. Inhibition of these pathways ultimately leads to apoptosis (programmed cell death) of the cancer cells.[1]
Caption: Mechanism of action of this compound in FLT3-ITD+ AML cells.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines the workflow of the preclinical study that evaluated the in vivo efficacy of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Conclusion
The available preclinical data suggest that this compound is a potent and selective FLT3 inhibitor with significant anti-leukemic activity in a mouse model of FLT3-ITD+ AML.[1] However, a direct comparison with the current standard of care, which combines intensive chemotherapy with approved FLT3 inhibitors, is necessary to determine its relative efficacy and potential clinical utility. Further clinical development will be crucial to ascertain the therapeutic role of this compound in the management of AML.
References
- 1. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML [aml-hub.com]
Comparative Efficacy of BPR1J-340 in Patient-Derived Xenograft Models for Acute Myeloid Leukemia
A Preclinical Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of BPR1J-340, a potent and selective FLT3 inhibitor, and its validation in preclinical models of Acute Myeloid Leukemia (AML). While direct validation of this compound in patient-derived xenografts (PDXs) is not extensively documented in publicly available literature, this guide synthesizes the available data from murine xenograft models and draws comparisons with other FLT3 inhibitors that have been evaluated in PDX models. This guide aims to offer a valuable resource for researchers in oncology and hematology, as well as professionals in the pharmaceutical industry engaged in the development of targeted cancer therapies.
Introduction to this compound and the Role of FLT3 in AML
Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis. This has made FLT3 a critical therapeutic target for AML.
This compound has been identified as a novel and potent inhibitor of FLT3 kinase.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of AML cells harboring FLT3-ITD mutations and inducing apoptosis.[2][3][4] While initial in vivo studies have shown promising results in murine xenograft models, the evaluation in patient-derived xenografts is a crucial step for assessing clinical potential, as PDX models more faithfully recapitulate the heterogeneity and microenvironment of human tumors.[5][6][7][8][9]
Comparative Analysis of this compound and Alternative FLT3 Inhibitors
To provide a comprehensive overview, this section compares the preclinical data of this compound with other notable FLT3 inhibitors that have been investigated in the context of AML, with a focus on their validation in xenograft models.
| Feature | This compound | Gilteritinib (Xospata®) | Quizartinib (Vanflyta®) |
| Mechanism of Action | Potent and selective FLT3 inhibitor[1][2][3] | Potent FLT3 and AXL inhibitor | Highly potent and selective FLT3 inhibitor |
| In Vitro Potency (IC50) | ~25 nM (FLT3 kinase activity)[2][4] | Sub-nanomolar against FLT3-ITD | Sub-nanomolar against FLT3-ITD |
| Cellular Proliferation (GC50) | ~5 nM (in FLT3-ITD+ AML cells)[2][4] | Low nanomolar in FLT3-ITD+ cell lines | Low nanomolar in FLT3-ITD+ cell lines |
| Xenograft Model Validation | Pronounced tumor growth inhibition and regression in FLT3-ITD(+) AML murine xenograft models[2] | Demonstrated efficacy in AML PDX models | Significant anti-leukemic activity in FLT3-ITD+ AML PDX models |
| Combination Therapy | Synergistic apoptosis with HDAC inhibitor vorinostat in MOLM-13 AML cells[2][4] | Synergistic effects with various agents including chemotherapy and other targeted therapies in PDX models | Investigated in combination with chemotherapy and other targeted agents in PDX models |
Experimental Data and Methodologies
This compound In Vivo Efficacy in a Murine Xenograft Model
A key study demonstrated the in vivo antitumor effects of this compound in a murine xenograft model using FLT3-ITD-positive MOLM-13 AML cells.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously inoculated with MOLM-13 cells.
-
Treatment: Once tumors were established, mice were treated with this compound or a vehicle control.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
Results: Treatment with this compound resulted in pronounced tumor growth inhibition and even regression in the FLT3-ITD(+) AML murine xenograft models.[2]
FLT3 Signaling Pathway
The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by this compound.
Caption: FLT3 signaling pathway and this compound inhibition.
Experimental Workflow: From Patient to PDX Model
The following diagram outlines the typical workflow for establishing and utilizing patient-derived xenograft models for preclinical drug evaluation.
References
- 1. medkoo.com [medkoo.com]
- 2. Evaluation of the antitumor effects of this compound, a potent and selective FLT3 inhibitor, alone or in combination with an HDAC inhibitor, vorinostat, in AML cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. The ongoing trends of patient‐derived xenograft models in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of FLT3 Inhibitors for Acute Myeloid Leukemia Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vitro performance of key FMS-like tyrosine kinase 3 (FLT3) inhibitors. This guide provides a synthesis of experimental data, detailed methodologies for crucial assays, and visual representations of signaling pathways and experimental workflows to aid in the selection and evaluation of these targeted therapies.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, which promotes the uncontrolled growth and survival of leukemic cells and is associated with a poor prognosis.[4][5] Consequently, FLT3 has become a critical therapeutic target in AML.[6]
This guide provides an objective, data-driven comparison of the in vitro performance of several prominent FLT3 inhibitors, including first-generation multi-kinase inhibitors like midostaurin and sorafenib, and second-generation, more selective inhibitors such as gilteritinib, quizartinib, and crenolanib.[6][7][8]
Comparative Efficacy of FLT3 Inhibitors: A Quantitative Overview
The in vitro potency of FLT3 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the IC50 values for various FLT3 inhibitors against different FLT3 genotypes and in AML cell lines commonly used in preclinical research.
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Cell Line | Reference |
| Midostaurin | FLT3, other kinases | Cell Viability | ~200 | MOLM-13 | [2] |
| Gilteritinib | FLT3, AXL | Cell Viability | 7.99 | MV4-11 | [2] |
| Quizartinib | FLT3 | Cell Viability | 4.76 | MV4-11 | [2] |
| Quizartinib | FLT3-ITD | Cell Viability | 0.40 | MV4-11 | [5] |
| Quizartinib | FLT3-ITD | Cell Viability | 0.89 | MOLM-13 | [5] |
| Quizartinib | FLT3-ITD | Cell Viability | 0.73 | MOLM-14 | [5] |
| FLIN-4 | FLT3-ITD | Kinase Inhibition | 1.07 ± 0.04 | - | [9] |
| Midostaurin | FLT3-ITD | Kinase Inhibition | 29.64 ± 1.45 | - | [9] |
| FLIN-4 | FLT3-ITD | Cell Viability | 1.31 ± 0.06 | MV4-11 | [9] |
| Gilteritinib | FLT3-WT | Phosphorylation Inhibition | 5 | - | [7] |
| Gilteritinib | FLT3-ITD | Phosphorylation Inhibition | 0.7 - 1.8 | - | [7] |
| Cell Line | FLT3 Mutation Status | IC50 of Gilteritinib (nM) | IC50 of Quizartinib (nM) | Reference |
| MV4-11 | FLT3-ITD | 7.99 ± 1.07 | 4.76 ± 0.55 | [6] |
| HL60 | Wild-Type FLT3 | 57.54 ± 3.99 | 38.75 ± 2.40 | [6] |
Key Signaling Pathways and Mechanism of Action
FLT3 inhibitors function by competitively binding to the ATP-binding pocket of the FLT3 kinase domain.[4][9] This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades critical for the survival and proliferation of leukemia cells.[3][4] The primary signaling pathways affected include the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways.[3][4]
Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of FLT3 inhibitors.
Experimental Protocols for In Vitro Evaluation
Accurate and reproducible experimental design is paramount for the comparative assessment of FLT3 inhibitors. The following sections detail the methodologies for key in vitro assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of purified FLT3 kinase and the inhibitory potential of test compounds.[9][10]
Protocol:
-
Reagent Preparation: Dilute the FLT3 enzyme, substrate (e.g., a generic tyrosine kinase substrate), ATP, and test compounds to their desired concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]
-
Kinase Reaction: In a 384-well plate, combine the test compound or vehicle (DMSO), the FLT3 enzyme, and a mixture of the substrate and ATP.[10] Incubate the plate at room temperature for a specified period, typically 60-120 minutes.[10]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.[10] Incubate for 30-60 minutes at room temperature.[10][11]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[10]
Figure 2: Experimental workflow for a biochemical kinase inhibition assay.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the effect of FLT3 inhibitors on the metabolic activity of AML cell lines, which is an indicator of cell viability and proliferation.[4]
Protocol:
-
Cell Seeding: Seed FLT3-mutated AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of approximately 1 x 10^4 cells/well.[2]
-
Compound Treatment: Prepare serial dilutions of the FLT3 inhibitor in the culture medium. Add the diluted compounds to the respective wells, ensuring the final DMSO concentration is low (e.g., ≤ 0.1%). Include a vehicle control (DMSO only).[2][4]
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.[4]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for an additional 2-4 hours.[4][12] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[4]
-
Solubilization and Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[2][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Western Blot Analysis for FLT3 Phosphorylation
Western blotting is a key technique to directly visualize the inhibition of FLT3 autophosphorylation and the modulation of downstream signaling proteins in response to inhibitor treatment.[1][3]
Protocol:
-
Cell Culture and Treatment: Culture FLT3-mutated AML cells and treat them with varying concentrations of the FLT3 inhibitor for a specified time (e.g., 2-24 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[1][3]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.[2][3]
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.[3] Antibodies for downstream targets like p-STAT5, p-AKT, and p-ERK, as well as a loading control (e.g., β-actin or GAPDH), should also be used.[1][3]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1][3]
-
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imaging system.[1][3]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[3]
Figure 3: General experimental workflow for Western blot analysis.
Conclusion
The in vitro evaluation of FLT3 inhibitors is a cornerstone of preclinical AML research. This guide provides a comparative framework of quantitative data and detailed methodologies to assist researchers in making informed decisions. The data clearly indicates that second-generation inhibitors like gilteritinib and quizartinib exhibit significantly greater potency against FLT3-ITD mutations compared to first-generation inhibitors. The provided protocols for kinase inhibition, cell viability, and Western blot assays offer a robust foundation for the rigorous in vitro characterization of novel and existing FLT3-targeted therapies. Careful consideration of the specific FLT3 mutation status of the cell models used is crucial for the accurate interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
BPR1J-340: A Comparative Analysis of Specificity Against FLT3 Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the FLT3 inhibitor BPR1J-340 with other notable alternatives, focusing on its specificity and efficacy against various FMS-like tyrosine kinase 3 (FLT3) mutations. The information presented herein is supported by experimental data to aid researchers in their evaluation of FLT3-targeted therapies.
Introduction to FLT3 and its Role in Acute Myeloid Leukemia (AML)
The FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, is a critical regulator in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most prevalent genetic alterations in Acute Myeloid Leukemia (AML), identified in approximately 30% of patients.[3][4] The two primary types of activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.[3][5][6] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, which in turn drives uncontrolled cell proliferation and survival of leukemic cells, and are often associated with a poor prognosis.[1][2][6] Consequently, FLT3 has become a significant therapeutic target in AML.
This compound has been identified as a potent and selective FLT3 inhibitor.[5][7] This guide will delve into the specifics of its inhibitory activity against wild-type FLT3 and its common oncogenic mutants, FLT3-ITD and FLT3-D835Y, in comparison to other well-established FLT3 inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and other selected FLT3 inhibitors against wild-type (WT) FLT3 and its key mutations. The data is presented as the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GC50), which represent the concentration of the inhibitor required to reduce the activity of the target or cell growth by 50%, respectively.
Table 1: Biochemical Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against Different FLT3 Genotypes
| Inhibitor | FLT3-WT | FLT3-ITD | FLT3-D835Y | Other Notable Kinase Targets (IC50, nM) |
| This compound | 29 ± 5[5] | ~1[5] | 19[5] | KDR (VEGFR2) (28), FLT4 (VEGFR3) (29), TRKA (8)[5] |
| Quizartinib (AC220) | - | 0.40 - 0.89[8] | 5.7 - 35[9] | KIT (<10), RET (>10), CSF1R (>10), PDGFRα (>10), PDGFRβ (>10)[10] |
| Sorafenib | - | 69.3 ng/mL (~107 nM)[11][12] | 210[13] | RAF-1, BRAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT[14] |
| Gilteritinib (ASP2215) | 5[15] | 0.7 - 1.8[15] | 1.6[9] | AXL (41), c-KIT (102)[15][16] |
| Crenolanib | - | 1.3 - 4.9[17] | 1.2 - 8.1 (in primary AML samples)[18] | PDGFRα, PDGFRβ, KIT[19] |
Table 2: Cellular Inhibitory Activity (GC50/IC50, nM) of FLT3 Inhibitors in FLT3-Mutated Cell Lines
| Inhibitor | Cell Line (FLT3 Mutation) | GC50/IC50 (nM) |
| This compound | MOLM-13 (FLT3-ITD) | 3.4 ± 1.5[5] |
| MV4;11 (FLT3-ITD) | 2.8 ± 1.2[5] | |
| HEK293T (FLT3-D835Y transfected) | ~100 (IC50 for phosphorylation inhibition)[5] | |
| Quizartinib (AC220) | MV4-11 (FLT3-ITD) | 0.40[8] |
| MOLM-13 (FLT3-ITD) | 0.89[8] | |
| MOLM-14 (FLT3-ITD) | 0.73[8] | |
| Sorafenib | MOLM-13 (FLT3-ITD) | 0.001 - 5.6 µM (range across various AML cell lines)[14] |
| MV4-11 (FLT3-ITD) | [14] | |
| Gilteritinib (ASP2215) | MV4-11 (FLT3-ITD) | 0.92[9] |
| MOLM-13 (FLT3-ITD) | 2.9[9] | |
| Crenolanib | MV4-11 (FLT3-ITD) | 1.3[17] |
| MOLM-13 (FLT3-ITD) | 4.9[17] |
Classification of FLT3 Inhibitors: Type I vs. Type II
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[3][4]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase, competing directly with ATP.[3][19] This allows them to inhibit both FLT3-ITD and FLT3-TKD mutations.[6][19] Examples include This compound , midostaurin, gilteritinib, and crenolanib.[6][19][20]
-
Type II inhibitors bind to the inactive "DFG-out" conformation, stabilizing an inactive state of the kinase.[3] While effective against FLT3-ITD, they are generally not active against TKD mutations, which lock the kinase in an active conformation.[6][19] The development of D835 mutations is a known mechanism of acquired resistance to Type II inhibitors.[19] Examples include quizartinib and sorafenib.[6][19]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other FLT3 inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
FLT3 Signaling Pathway
Experimental Workflow for Evaluating FLT3 Inhibitors
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified FLT3 kinase.
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable kinase buffer. Prepare solutions of recombinant human FLT3 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP.[10]
-
Kinase Reaction : In a 384-well plate, add the inhibitor solution or a vehicle control (e.g., DMSO).[10] Add the FLT3 enzyme to each well. Initiate the kinase reaction by adding the substrate and ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection : Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, deplete the remaining ATP, and second, convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[10][21]
-
Data Analysis : The luminescent signal is proportional to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding : Seed AML cells (e.g., MOLM-13 or MV4-11) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere or stabilize overnight.[1][22]
-
Inhibitor Treatment : Prepare serial dilutions of the inhibitor in the cell culture medium. Add the diluted inhibitor solutions to the respective wells. Include untreated and vehicle-only (DMSO) controls.[1]
-
Incubation : Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[1]
-
MTT Addition and Formazan Solubilization : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1][23] Subsequently, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Data Acquisition and Analysis : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1] Calculate the percentage of cell viability relative to the control and plot it against the inhibitor concentration to determine the GC50 value.
Western Blot Analysis for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of inhibitor activity within the cell.
-
Cell Treatment and Lysis : Treat AML cells with various concentrations of the inhibitor for a specific duration (e.g., 1-2 hours).[2][24] After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[2][24]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading in subsequent steps.[24]
-
SDS-PAGE and Protein Transfer : Mix the protein lysates with Laemmli sample buffer, heat to denature the proteins, and then separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Immunoblotting :
-
Blocking : Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3 overnight at 4°C.[24] It is also common to probe for downstream targets like p-STAT5 and a loading control such as β-actin.[24]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]
-
-
Detection and Analysis : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[2] The intensity of the bands corresponding to p-FLT3 can be quantified and normalized to total FLT3 to assess the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion
This compound demonstrates potent and selective inhibitory activity against both wild-type and mutated forms of FLT3, including the ITD and D835Y variants. As a Type I inhibitor, it has the advantage of targeting both major classes of activating FLT3 mutations. The provided quantitative data and experimental protocols offer a framework for researchers to objectively evaluate this compound in the context of other FLT3 inhibitors and to design further preclinical studies. The comprehensive comparison presented in this guide aims to facilitate informed decisions in the development of novel therapeutic strategies for FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Validating BPR1J-340 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of two key methods for validating the target engagement of BPR1J-340, a potent and selective FLT3 inhibitor.
This compound has been identified as a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] The compound has demonstrated significant anti-tumor activity by inhibiting the phosphorylation of FLT3 and its downstream signaling partner STAT5, ultimately triggering apoptosis in FLT3-ITD positive AML cells.[1][2]
This guide will objectively compare the use of Western Blotting and the Cellular Thermal Shift Assay (CETSA) to validate the engagement of this compound with its primary target, FLT3, within a cellular context.
Data Presentation
The following tables summarize the quantitative data available for this compound and provide a comparative overview of the two primary methods for target validation discussed in this guide.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| FLT3 Kinase Inhibition (IC50) | - | ~25 nM | [1][2] |
| FLT3 Phosphorylation Inhibition (IC50) | MV4;11 | ~1 nM | [1] |
| STAT5 Phosphorylation Inhibition (IC50) | MV4;11 | ~1 nM | [1] |
| Growth Inhibition (GC50) | MOLM-13 | 3.4 ± 1.5 nM | [1] |
| Growth Inhibition (GC50) | MV4;11 | 2.8 ± 1.2 nM | [1] |
Table 2: Comparison of Target Validation Methods
| Feature | Western Blotting | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures changes in the phosphorylation state of the target protein upon inhibitor binding. | Measures the change in thermal stability of a target protein upon ligand binding.[3] |
| Primary Readout | Band intensity corresponding to phosphorylated and total protein levels. | Amount of soluble protein remaining after heat treatment. |
| Cellular Context | Lysed cells. | Intact or lysed cells. |
| Label-Free | Yes. | Yes. |
| Throughput | Low to medium. | Can be adapted for high-throughput screening (HT-CETSA).[4] |
| Direct Evidence of Binding | Indirect (infers binding from downstream effects). | Direct (measures a biophysical consequence of binding). |
| Quantitative | Semi-quantitative to quantitative. | Quantitative (can determine EC50 for target engagement). |
| Strengths | Well-established, directly measures functional outcome (inhibition of phosphorylation), relatively inexpensive. | Provides direct evidence of target engagement in a cellular environment, can be used for a wide range of targets. |
| Limitations | Indirect evidence of binding, requires specific antibodies for phosphorylated and total protein. | Does not directly measure the functional consequence of binding, requires optimization of heating conditions. |
Experimental Protocols
Western Blotting for FLT3 Phosphorylation
This protocol is adapted from studies on FLT3 inhibitors and is suitable for validating the inhibitory effect of this compound on FLT3 phosphorylation.[5][6]
1. Cell Culture and Treatment:
-
Culture FLT3-ITD positive AML cell lines (e.g., MV4;11 or MOLM-13) in appropriate media.
-
Seed cells at a suitable density and allow them to adhere or stabilize overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To verify equal loading and total protein levels, the membrane can be stripped and re-probed with antibodies against total FLT3 and a loading control (e.g., β-actin or GAPDH).
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-FLT3 signal to the total FLT3 and loading control signals.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This is a generalized protocol for CETSA that can be adapted for validating the engagement of this compound with FLT3.[3][7]
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MV4;11) in appropriate media.
-
Treat the cells with this compound at a desired concentration (e.g., 1 µM) or a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
2. Cell Harvesting and Heating:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant containing the soluble protein fraction to new tubes.
5. Protein Analysis:
-
Analyze the amount of soluble FLT3 in the supernatant by Western Blotting as described in the previous protocol.
6. Data Analysis:
-
Quantify the band intensities for FLT3 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble FLT3 relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blotting.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Decision guide for selecting a target validation method.
References
- 1. Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
BPR1J-340: A Paradigm Shift in FLT3 Inhibition for Acute Myeloid Leukemia
A Comparative Guide to the Superiority of BPR1J-340 Over First-Generation FLT3 Inhibitors
For researchers, scientists, and drug development professionals vested in the advancement of treatments for Acute Myeloid Leukemia (AML), the landscape of targeted therapies is in a constant state of evolution. A pivotal target in this field is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML, leading to uncontrolled cell proliferation and poor prognosis. While first-generation FLT3 inhibitors marked a significant step forward, their limitations have paved the way for more potent and selective agents. This guide provides an in-depth comparison of this compound against first-generation FLT3 inhibitors, supported by experimental data, to elucidate its therapeutic advantages.
The Limitations of First-Generation FLT3 Inhibitors
First-generation FLT3 inhibitors, such as midostaurin, sorafenib, sunitinib, and lestaurtinib, were primarily multi-kinase inhibitors repurposed for AML treatment.[1][2][3][4] Their lack of specificity often leads to off-target effects and associated toxicities, complicating optimal dosing.[2] Furthermore, their clinical efficacy has been hampered by both primary and acquired resistance. A major mechanism of acquired resistance, particularly to type II inhibitors like sorafenib, is the development of secondary point mutations in the tyrosine kinase domain (TKD), such as the D835 mutation, which these drugs cannot effectively inhibit.[2][5][6]
This compound: A Potent and Selective Successor
This compound has emerged from preclinical studies as a novel and highly potent FLT3 inhibitor.[7][8] It demonstrates significant inhibitory activity against the FLT3 kinase and the proliferation of FLT3-ITD positive AML cells.[7][8] A key advantage of this compound is its ability to inhibit the phosphorylation of FLT3 and its downstream signaling mediator, STAT5, ultimately triggering apoptosis in leukemic cells.[7][9]
Comparative Efficacy: this compound vs. First-Generation Inhibitors
The superiority of this compound can be quantitatively demonstrated through its enhanced potency, broader activity against resistance mutations, and pronounced in vivo anti-tumor effects.
Potency and Cellular Activity
This compound exhibits remarkable potency at both the biochemical and cellular levels. This targeted efficacy suggests that lower therapeutic doses may be effective, potentially reducing off-target toxicities.
| Inhibitor | Type | Biochemical IC50 (FLT3) | Cellular GC50 (FLT3-ITD+ cells) |
| This compound | Not Specified | ~25 nM[7][9] | ~5 nM[7][8] |
| Midostaurin | Type I | 11 nM | 10 nM |
| Sorafenib | Type II | 58 nM | 6 nM |
| Sunitinib | Type I | 2 nM | 25 nM |
| Lestaurtinib | Type I | 2 nM | 40 nM |
IC50 values for first-generation inhibitors are approximate and compiled from various public sources for comparative purposes.
Activity Against Resistance Mutations
A significant drawback of first-generation, particularly type II, FLT3 inhibitors is their inability to inhibit FLT3-TKD mutations, a common mechanism of clinical resistance.[2][6] Preclinical data shows that this compound is effective against cells expressing the D835Y mutation, a common TKD mutation that confers resistance to many first-generation agents.
| Inhibitor | FLT3-ITD Activity | FLT3-TKD (e.g., D835) Activity |
| This compound | Yes | Yes[10] |
| Midostaurin | Yes | Yes[4][11] |
| Sorafenib | Yes | No[6][11] |
| Sunitinib | Yes | Yes[11] |
| Lestaurtinib | Yes | Yes[11] |
In Vivo Antitumor Activity
In preclinical murine xenograft models using FLT3-ITD positive AML cells, this compound has demonstrated pronounced tumor growth inhibition and even regression.[7][8] This potent in vivo activity underscores its potential for significant clinical benefit in patients with FLT3-mutated AML.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's action, the following diagrams illustrate the FLT3 signaling pathway, the typical workflow for evaluating FLT3 inhibitors, and the logical framework of this compound's superiority.
Caption: Constitutively active FLT3-ITD drives AML cell proliferation via key downstream pathways.
Caption: A streamlined workflow for the preclinical evaluation of novel FLT3 inhibitors like this compound.
Caption: this compound overcomes the key limitations of first-generation FLT3 inhibitors.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, the methodologies for the key experiments cited are outlined below.
FLT3 Kinase Inhibition Assay (Biochemical IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified FLT3 kinase by 50%.
-
Protocol:
-
Recombinant human FLT3 kinase is incubated in a kinase buffer containing ATP and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
The inhibitor (e.g., this compound) is added in a series of dilutions.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell Viability/Proliferation Assay (Cellular GC50 Determination)
-
Objective: To measure the concentration of an inhibitor that causes a 50% reduction in the growth or viability of AML cells.
-
Protocol:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the FLT3 inhibitor for a period of 72 hours.
-
Cell viability is assessed using a metabolic assay, such as MTS or MTT, which measures the metabolic activity of viable cells.
-
The absorbance is read using a microplate reader.
-
The GC50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
-
Objective: To visualize the inhibitory effect of a compound on the phosphorylation (activation) of FLT3 and its downstream target STAT5.
-
Protocol:
-
FLT3-ITD positive AML cells are treated with various concentrations of the inhibitor for a short period (e.g., 1-4 hours).
-
Cells are harvested and lysed to extract total cellular proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the p-FLT3 and p-STAT5 bands indicates effective target inhibition.[10]
-
Murine Xenograft Model of AML
-
Objective: To evaluate the in vivo anti-tumor efficacy of the FLT3 inhibitor.
-
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously inoculated with a human FLT3-ITD positive AML cell line (e.g., MV4-11).
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers (for subcutaneous models), and animal body weight is monitored as an indicator of toxicity. For intravenous models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
The anti-tumor efficacy is determined by comparing the tumor growth or leukemic burden in the treated groups to the vehicle control group.
-
Conclusion
The available preclinical data strongly supports the superiority of this compound over first-generation FLT3 inhibitors. Its high potency, selectivity, and, crucially, its activity against clinically relevant resistance mutations position it as a highly promising therapeutic agent for FLT3-mutated AML. As research progresses into clinical trials, this compound holds the potential to offer a more durable and effective treatment option for a patient population with a significant unmet medical need.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the antitumor effects of this compound, a potent and selective FLT3 inhibitor, alone or in combination with an HDAC inhibitor, vorinostat, in AML cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluation of the Antitumor Effects of this compound, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of BPR1J-340: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of BPR1J-340, a potent and selective FLT3 inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance.
Given the potent biological activity of this compound, it is imperative to handle this compound and its associated waste with the utmost care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of potent small molecule kinase inhibitors and active pharmaceutical ingredients (APIs).
Summary of Key Disposal Principles
All materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables, must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of in standard trash or down the drain.
Quantitative Data
| Property | Value |
| Chemical Formula | C₂₉H₃₄N₈O₃ |
| Molecular Weight | 542.63 g/mol |
| Appearance | Solid (presumed) |
| Solubility | No data available |
Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines the mandatory procedures for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
-
Unused/Expired this compound: The pure compound should remain in its original, clearly labeled container. This container must be designated for hazardous waste disposal.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be collected in a dedicated, puncture-proof, and sealable hazardous waste container. This container should be clearly labeled "Hazardous Waste" and include "this compound" in its list of contents.
-
Solutions Containing this compound: All liquid waste containing this compound must be collected in a sealed, leak-proof, and shatter-resistant hazardous waste container. The container must be clearly labeled "Hazardous Waste" with a full list of its chemical contents, including this compound and all solvents.
Labeling and Storage
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream. The date of waste accumulation should also be recorded on the label.
-
Storage: Hazardous waste containers should be stored in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are properly segregated to prevent any potential chemical reactions.
Decontamination
-
Surface Decontamination: All surfaces and non-disposable equipment that may have come into contact with this compound should be thoroughly decontaminated. A recommended procedure involves wiping the surfaces first with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water.
-
Decontamination Waste: All materials used for decontamination, such as wipes and paper towels, must be disposed of as contaminated labware in the designated hazardous waste container.
Final Disposal
-
Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an equivalent designated office.
-
Licensed Disposal Contractor: Your institution's EHS will have established procedures for the final disposal of chemical waste through a licensed and certified hazardous waste disposal contractor. Do not attempt to dispose of this waste through any other means.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for this compound waste segregation.
Personal protective equipment for handling BPR1J-340
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
Immediate Safety Precautions
BPR1J-340 is a potent compound with potential anticancer activity and should be handled with caution.[1][2] All personnel must be trained in the safe handling of hazardous chemicals. Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure, are mandatory for all operations involving the handling of powdered this compound to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE)
Consistent and appropriate use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following table outlines the minimum PPE requirements for tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Powder) | - Double nitrile gloves (ASTM D6978-compliant chemotherapy gloves recommended)- Disposable gown with closed front and knit cuffs- Safety goggles- N95 or higher-rated respirator (within a ventilated enclosure) |
| Solution Preparation | - Double nitrile gloves- Disposable gown- Safety goggles- Work within a certified chemical fume hood |
| In Vitro / In Vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Double nitrile gloves- Disposable gown |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 (Biochemical Kinase Activity) | ~25 nM | Not specified |
| GC50 (Cellular Proliferation) | ~5 nM | Not specified |
Operational Plan: Step-by-Step Handling Procedures
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a secure, designated, and well-ventilated area according to the supplier's recommendations, typically at -20°C for long-term storage. The storage location must be clearly labeled with appropriate hazard warnings.
-
Weighing and Solution Preparation :
-
Conduct all weighing and reconstitution of powdered this compound within a certified chemical fume hood or a powder containment hood.
-
Wear double nitrile gloves, a disposable gown, and safety goggles. An N95 respirator is also highly recommended.
-
Use dedicated spatulas and weigh boats.
-
When preparing solutions, slowly add the solvent to the powder to minimize aerosolization.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
-
Experimental Use :
-
Handle all solutions of this compound with care, wearing appropriate PPE.
-
Conduct any procedures with the potential to generate aerosols within a biosafety cabinet or fume hood.
-
Avoid all direct contact with skin, eyes, and mucous membranes.
-
-
Decontamination :
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wipe surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste : Collect all disposables that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated lab coats) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Pickup : Contact your institution's EHS office to schedule a pickup for hazardous waste. Do not pour this compound waste down the drain or dispose of it in regular trash.
Experimental Protocols and Visualizations
FLT3 Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of FLT3 kinase. In certain leukemias, mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt. This compound blocks the phosphorylation of FLT3, thereby inhibiting these downstream signals and inducing apoptosis in cancer cells.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Kinase Inhibitor Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor like this compound in a laboratory setting.
Caption: A typical experimental workflow for in vitro kinase inhibitor profiling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
